Soterenol
説明
Structure
3D Structure
特性
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18/h4-6,8,12-16H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRNQOGXBRYCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14816-67-2 (mono-hydrochloride) | |
| Record name | Soterenol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40864426 | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13642-52-9 | |
| Record name | Soterenol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOTERENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9364W7589B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Soterenol's Interaction with Beta-2 Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soterenol, a beta-2 adrenergic receptor agonist, has been a subject of interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the mechanism of action of this compound at the beta-2 adrenergic receptor (β2AR). It details the signaling pathways initiated upon agonist binding, summarizes available quantitative data on its binding affinity, and presents established experimental protocols for assessing receptor interaction and functional response. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of adrenergic signaling and the development of novel therapeutics targeting the β2AR.
Introduction to Beta-2 Adrenergic Receptor Signaling
The beta-2 adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily, primarily expressed in the smooth muscle cells of the airways, as well as in other tissues.[1] Activation of the β2AR by an agonist, such as this compound, initiates a cascade of intracellular events, leading to a physiological response, most notably smooth muscle relaxation.
The canonical signaling pathway involves the coupling of the activated receptor to a stimulatory G protein (Gs). This interaction triggers the exchange of GDP for GTP on the alpha subunit of the Gs protein (Gαs), causing its dissociation from the beta-gamma (Gβγ) dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.
This compound's Mechanism of Action
This compound acts as a partial agonist at the beta-2 adrenergic receptor. This means that while it binds to and activates the receptor, it elicits a submaximal response compared to a full agonist like isoproterenol.
Receptor Binding
Studies have shown that this compound, like other beta-adrenergic agonists, induces a high-affinity state of the receptor, which is crucial for the activation of adenylyl cyclase. In competitive binding assays using [3H]dihydroalprenolol on human neutrophil membranes, this compound demonstrated a two-state binding model with distinct dissociation constants for the high-affinity (KH) and low-affinity (KL) states of the receptor. The ratio of these constants (KL/KH) is correlated with the drug's intrinsic activity.
Quantitative Data
| Parameter | Value | Species/System | Reference |
| Dissociation Constant (High Affinity State; KH) | Data not explicitly provided for β2AR | Human Neutrophil Membranes | |
| Dissociation Constant (Low Affinity State; KL) | Data not explicitly provided for β2AR | Human Neutrophil Membranes | |
| ED50 (Reduction in Pulmonary Resistance) | > Isoprenaline | Anesthetized Cat | [2] |
| ED50 (Decrease in Soleus Muscle Contractility) | > Isoprenaline | Anesthetized Cat | [2] |
| ED50 (Increase in Heart Rate) | > Isoprenaline | Anesthetized Cat | [2] |
Signaling Pathway and Experimental Workflows
Beta-2 Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by a beta-2 adrenergic receptor agonist.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a radioligand binding assay to determine the binding affinity of a compound like this compound to the beta-2 adrenergic receptor.
Experimental Workflow: cAMP Accumulation Assay
This workflow details the general procedure for a cAMP accumulation assay to measure the functional response to a beta-2 adrenergic receptor agonist.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the beta-2 adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human beta-2 adrenergic receptor.
-
Radioligand: [3H]dihydroalprenolol ([3H]DHA) or [125I]iodocyanopindolol.
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the β2AR in a hypotonic buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a saturating concentration of a non-specific ligand like propranolol (for non-specific binding).
-
50 µL of a fixed, subsaturating concentration of the radioligand.
-
50 µL of varying concentrations of unlabeled this compound (typically in a logarithmic dilution series).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site or two-site competition binding model using non-linear regression analysis to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.
Materials:
-
A cell line expressing the human beta-2 adrenergic receptor (e.g., HEK293, CHO).
-
Cell culture medium.
-
This compound.
-
A full agonist (e.g., isoproterenol) as a positive control.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of this compound (typically in a logarithmic dilution series) to the wells. Include wells with vehicle control (basal), and a saturating concentration of a full agonist (for maximal stimulation).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration in each well using the detection kit and a plate reader.
-
Data Analysis:
-
Plot the cAMP concentration as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect).
-
Determine the Emax value (the maximal response produced by this compound). The intrinsic activity can be calculated by expressing the Emax of this compound as a percentage of the Emax of a full agonist.
-
Conclusion
This compound functions as a partial agonist at the beta-2 adrenergic receptor, initiating the canonical Gs-adenylyl cyclase-cAMP signaling cascade. While quantitative data on its in vitro potency and efficacy remain to be fully elucidated in publicly available literature, its binding characteristics highlight a two-state receptor interaction model typical of agonists. The experimental protocols detailed in this guide provide a robust framework for further investigation into the pharmacological properties of this compound and other beta-2 adrenergic receptor modulators. A comprehensive understanding of its mechanism of action is crucial for the rational design and development of novel therapeutics targeting the beta-2 adrenergic receptor for various respiratory and other disorders.
References
An In-depth Technical Guide on the Physicochemical Properties of Soterenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of soterenol hydrochloride. The information herein is intended to support research, development, and formulation activities involving this compound. All quantitative data is presented in structured tables, and detailed experimental protocols for key characterization methods are described. Furthermore, visualizations for relevant biological pathways and experimental workflows are provided to facilitate a deeper understanding.
Physicochemical Properties of this compound Hydrochloride
This compound is a beta-2 adrenergic agonist that has been studied for its potential as a bronchodilator.[1][2][3][4] Its hydrochloride salt form is often used in pharmaceutical research. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide hydrochloride | [2][5] |
| Molecular Formula | C₁₂H₂₀N₂O₄S·HCl | [1] |
| Molecular Weight | 324.82 g/mol | [1][6] |
| Melting Point | 195.5-196.5 °C (with decomposition) | [1][7] |
| Appearance | Crystals | [1] |
| CAS Number | 14816-67-2 | [1][5] |
| Predicted pKa (Strongest Acidic) | 7.86 | [8] |
| Predicted pKa (Strongest Basic) | 9.67 | [8] |
| Predicted logP | 0.17 | [8] |
| Predicted logS | -2.3 | [8] |
Experimental Protocols
The determination of physicochemical properties is fundamental to drug development. The following sections detail the methodologies for key experimental procedures.
The solubility of a compound is a critical parameter that influences its absorption and bioavailability. A general protocol for determining the solubility of a hydrochloride salt is as follows:
-
Preparation of Solvent Systems: Prepare a range of physiologically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and organic solvents (e.g., ethanol, methanol, DMSO).[9]
-
Sample Preparation: Accurately weigh an excess amount of this compound hydrochloride and add it to a known volume of each solvent system in separate vials.[10]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation and Quantification: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully remove an aliquot of the supernatant.
-
Analysis: Determine the concentration of the dissolved this compound hydrochloride in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a drug at different physiological pH values. Potentiometric titration is a highly accurate method for its determination.[12][13]
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa values.[13]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound hydrochloride in a known volume of purified water or a suitable co-solvent if the aqueous solubility is low.[12][13] The solution should have a constant ionic strength, typically maintained with a salt like KCl.[13]
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound.[13] Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the titration curve.[12] This can be determined from the first or second derivative of the curve.
For compounds with poor water solubility, alternative methods such as UV-Vis spectroscopy or reverse-phase HPLC can be employed, where the pKa is determined by observing changes in absorbance or retention time as a function of pH.[11][14][15]
Spectroscopic techniques are essential for confirming the structure and identity of a pharmaceutical compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[16][17]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, which aids in structural elucidation and impurity identification.[18][19] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
-
UV-Visible Spectroscopy: This technique is used to measure the absorbance of light by the compound as a function of wavelength. The resulting spectrum is characteristic of the chromophores present in the molecule and is often used for quantitative analysis.
A general workflow for the physicochemical characterization of a compound like this compound hydrochloride is depicted below.
References
- 1. This compound [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound and related compounds: molecular modifications and changes in selectivity, affinity and efficacy at beta-adrenoreceptors in guinea-pig atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | C12H20N2O4S | CID 26162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound hydrochloride|lookchem [lookchem.com]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0258397) [hmdb.ca]
- 9. benchchem.com [benchchem.com]
- 10. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 16. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alpaipars.com [alpaipars.com]
- 18. HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride [mdpi.com]
- 19. HPLC and LC-MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Soterenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soterenol, a phenylethanolamine derivative with potent β-adrenergic receptor agonist activity, has been a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the plausible synthetic pathway for this compound, based on established chemical principles and analysis of related compounds. While the seminal full experimental protocol by Larsen et al. remains elusive, this document pieces together a scientifically sound synthetic route, offering valuable insights for researchers in drug discovery and development. The guide details the proposed starting materials, key chemical transformations, and presents the information in a structured format suitable for a scientific audience.
Introduction
This compound, chemically known as N-[2-hydroxy-5-[1-hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulfonamide, is a β-adrenergic agonist. Its structure, featuring a substituted phenyl ring with a methanesulfonamide group and an ethanolamine side chain, is characteristic of a class of compounds known for their bronchodilator properties. Understanding the synthetic pathway of this compound is crucial for the exploration of new analogues and the development of efficient manufacturing processes.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through a multi-step pathway starting from readily available chemical precursors. The proposed route involves the initial construction of the substituted acetophenone core, followed by the introduction of the ethanolamine side chain.
A plausible and efficient synthetic route commences with 2'-hydroxy-5'-nitroacetophenone . This starting material provides the foundational phenolic and acetophenone functionalities, with the nitro group serving as a precursor to the key methanesulfonamide moiety.
The proposed synthetic pathway is as follows:
-
Reduction of the Nitro Group: The nitro group of 2'-hydroxy-5'-nitroacetophenone is reduced to an amine to yield 5'-amino-2'-hydroxyacetophenone .
-
Sulfonylation: The newly formed amino group is then reacted with methanesulfonyl chloride to introduce the methanesulfonamide group, forming 2'-hydroxy-5'-(methanesulfonylamino)acetophenone .
-
Bromination: The acetophenone is brominated at the alpha-carbon to yield 2'-hydroxy-5'-(bromoacetyl)methanesulfonanilide .
-
Amination: The final key step involves the reaction of the α-bromo ketone with isopropylamine to introduce the isopropylamino group, followed by the reduction of the ketone to a secondary alcohol, yielding This compound .
This proposed pathway is illustrated in the following diagram:
Caption: Proposed synthetic pathway for this compound.
Starting Materials
The selection of appropriate starting materials is critical for the successful and efficient synthesis of the target molecule.
| Starting Material | Chemical Formula | Molar Mass ( g/mol ) | Key Features |
| 2'-Hydroxy-5'-nitroacetophenone | C₈H₇NO₄ | 181.15 | Provides the basic phenolic acetophenone structure and a nitro group for conversion to the sulfonamide. |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | The reagent for introducing the methanesulfonyl group. |
| Isopropylamine | C₃H₉N | 59.11 | Provides the isopropylamino group for the ethanolamine side chain. |
Experimental Protocols
Due to the inability to access the full text of the primary literature reference (Larsen et al., J. Med. Chem. 1967, 10(3), 462-472), a detailed, step-by-step experimental protocol with specific reaction conditions, reagent quantities, and purification methods cannot be provided at this time. The following is a generalized description of the key experimental steps based on established organic chemistry principles.
Step 1: Reduction of 2'-Hydroxy-5'-nitroacetophenone
-
Objective: To convert the nitro group to an amino group.
-
General Procedure: The reduction of the nitro group can be achieved using various standard methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid). The choice of method would depend on the desired yield, scalability, and compatibility with the other functional groups.
Step 2: Sulfonylation of 5'-Amino-2'-hydroxyacetophenone
-
Objective: To introduce the methanesulfonamide group.
-
General Procedure: The aminoacetophenone is reacted with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.
Step 3: α-Bromination of 2'-Hydroxy-5'-(methanesulfonylamino)acetophenone
-
Objective: To introduce a bromine atom at the carbon adjacent to the carbonyl group.
-
General Procedure: The acetophenone derivative is treated with a brominating agent such as bromine in acetic acid or N-bromosuccinimide (NBS) with a radical initiator. This reaction prepares the molecule for the subsequent amination step.
Step 4: Amination and Reduction to form this compound
-
Objective: To introduce the isopropylamino group and reduce the ketone.
-
General Procedure: The α-bromo ketone is reacted with an excess of isopropylamine. This is a nucleophilic substitution reaction. The resulting α-aminoketone is then reduced to the corresponding amino alcohol. A common reducing agent for this transformation is sodium borohydride, which selectively reduces the ketone in the presence of the other functional groups.
Quantitative Data
Without access to the original experimental data, a table of quantitative results such as reaction yields, melting points, and spectroscopic data cannot be compiled. Researchers undertaking this synthesis would need to perform their own analyses to determine these parameters.
Conclusion
This technical guide outlines a plausible and chemically sound synthetic pathway for this compound. While the absence of the detailed experimental protocol from the primary literature is a limitation, the proposed route, starting from 2'-hydroxy-5'-nitroacetophenone, provides a solid framework for the laboratory synthesis of this potent β-adrenergic agonist. The successful execution of this synthesis would require careful optimization of each step and thorough characterization of all intermediates and the final product. This guide serves as a valuable resource for researchers and professionals in the field of drug development, enabling further exploration of this compound and its analogues.
An In-Depth Technical Guide on the In Vitro Biological Activity of Soterenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soterenol is a sympathomimetic amine that acts as a β-adrenergic receptor agonist. Its in vitro biological activity has been a subject of pharmacological interest, particularly concerning its selectivity and efficacy at β-adrenoceptor subtypes. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, detailing its receptor binding affinity, functional agonism, and the associated signaling pathways. The information is presented to facilitate further research and drug development efforts centered on this compound.
Core Biological Activity of this compound
This compound is characterized as a partial agonist at β-adrenergic receptors. Its interaction with these receptors initiates a cascade of intracellular events, the most prominent being the activation of adenylyl cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP). The binding of this compound to β-adrenoceptors can be described by a two-state model, involving both high-affinity (KH) and low-affinity (KL) binding states. The ratio of these dissociation constants (KL/KH) is correlated with the drug's intrinsic activity in stimulating adenylyl cyclase.[1]
Quantitative Analysis of In Vitro Activity
The following tables summarize the key quantitative parameters that define the in vitro biological activity of this compound.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Receptor Subtype | Test System | Value | Reference |
| KL/KH Ratio | β-adrenergic | Human neutrophil membranes | [Value will be added when available] | [1] |
| Ki | β1-adrenergic | [Cell Line/Tissue] | [Value will be added when available] | |
| Ki | β2-adrenergic | [Cell Line/Tissue] | [Value will be added when available] | |
| IC50 | β1-adrenergic | [Cell Line/Tissue] | [Value will be added when available] | |
| IC50 | β2-adrenergic | [Cell Line/Tissue] | [Value will be added when available] |
Table 2: Functional Agonist Activity of this compound
| Parameter | Assay | Test System | Value | Reference |
| EC50 | cAMP Accumulation | [Cell Line, e.g., CHO] | [Value will be added when available] | |
| pD2 | Tracheal Relaxation | Isolated Guinea Pig Trachea | [Value will be added when available] | |
| Intrinsic Activity (relative to Isoproterenol) | cAMP Accumulation / Tracheal Relaxation | [Cell Line/Tissue] | [Value will be added when available] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro studies. The following sections outline the protocols for key experiments used to characterize the biological activity of this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of this compound for β1 and β2-adrenergic receptors.
Objective: To quantify the affinity of this compound for β1 and β2-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing either β1 or β2-adrenergic receptors (e.g., CHO cells).
-
Radioligand: A high-affinity radiolabeled antagonist, such as [3H]dihydroalprenolol.[1]
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., propranolol).
-
Assay Buffer: Tris-HCl buffer with MgCl2.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of the second messenger cAMP.
Objective: To determine the potency (EC50) and efficacy of this compound in activating the β2-adrenergic receptor signaling pathway.
Materials:
-
Cell Line: A suitable cell line endogenously or recombinantly expressing the β2-adrenergic receptor (e.g., CHO cells).
-
Test Compound: this compound hydrochloride.
-
Reference Agonist: Isoproterenol.
-
Phosphodiesterase (PDE) Inhibitor: A compound like IBMX to prevent the degradation of cAMP.
-
Cell Culture Medium and Reagents.
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.
-
Pre-incubation: Prior to the assay, incubate the cells with a PDE inhibitor for a defined period.
-
Agonist Stimulation: Add varying concentrations of this compound or the reference agonist, isoproterenol, to the cells and incubate for a specified time at 37°C.
-
Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve. The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximum effect (Emax) are determined from this curve. The intrinsic activity of this compound is often expressed as a fraction of the Emax of a full agonist like isoproterenol.
Signaling Pathways and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
This compound, as a β2-adrenergic agonist, activates a well-characterized signaling cascade. Upon binding to the β2-adrenergic receptor, it induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP, in turn, acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a cellular response, such as smooth muscle relaxation in the airways.
Caption: β2-Adrenergic Receptor Signaling Pathway Activated by this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the affinity of this compound.
Caption: Workflow for a Radioligand Binding Assay.
Experimental Workflow: cAMP Accumulation Assay
This diagram outlines the procedural flow for a functional assay measuring cAMP production in response to this compound.
Caption: Workflow for a cAMP Accumulation Assay.
Conclusion
This technical guide provides a foundational understanding of the in vitro biological activity of this compound. The data tables, when populated with specific experimental values, will offer a clear quantitative comparison of its receptor affinity and functional potency. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to investigate this compound or similar β-adrenergic agonists. Further research to populate the missing quantitative data is essential for a complete characterization of this compound's in vitro pharmacological profile.
References
Soterenol Enantiomers and Their Specific Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soterenol, a potent β2-adrenergic receptor agonist, has been recognized for its bronchodilatory effects. As a chiral molecule, it exists as two enantiomers, (R)-Soterenol and (S)-Soterenol. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to their stereospecific interactions with chiral biological macromolecules such as receptors and enzymes. This technical guide provides a comprehensive overview of the specific activities of this compound enantiomers, focusing on their differential effects on β-adrenergic receptors. This document summarizes the key quantitative data, details the experimental protocols used to elucidate these activities, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and Stereoselectivity
This compound is a sympathomimetic amine that has been investigated for its therapeutic potential as a bronchodilator in the management of respiratory conditions such as asthma.[1] Its mechanism of action lies in its ability to selectively activate β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle.
Like many pharmaceuticals, this compound possesses a chiral center, resulting in the existence of two enantiomeric forms: (R)-Soterenol and (S)-Soterenol. The principle of stereoselectivity in drug action dictates that these enantiomers can have distinct affinities and efficacies for their biological targets. For β-adrenergic agonists, it is commonly observed that one enantiomer, typically the (R)-enantiomer for phenylethanolamines, is significantly more potent than the other. This difference in activity underscores the importance of studying the pharmacological properties of individual enantiomers for drug development and therapeutic applications.
The β2-Adrenergic Receptor Signaling Pathway
This compound exerts its effects by activating the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The canonical signaling pathway initiated by the activation of this receptor is crucial for its physiological effects.
Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets within the cell. In bronchial smooth muscle cells, this cascade of events ultimately leads to a decrease in intracellular calcium levels and the relaxation of the muscle, resulting in bronchodilation.
Figure 1. β2-Adrenergic Receptor Signaling Pathway.
Comparative Activity of this compound Enantiomers
Based on the established principles of β-adrenergic agonist stereochemistry, the (-)-enantiomer of this compound is expected to be the more potent (eutomer) at both β1 and β2 receptors, while the (+)-enantiomer (distomer) is expected to be significantly less active. The following tables summarize the expected comparative activities based on the findings of Buckner and Abel (1974) and the general understanding of β-agonist pharmacology.
Table 1: Potency of this compound Enantiomers in Isolated Guinea Pig Tissues
| Compound | Tissue | Parameter | Reported Value (Cited from Buckner & Abel, 1974) |
| (-)-Soterenol | Trachea (β2) | ED50 (M) | Significantly lower than (+)-Soterenol |
| (+)-Soterenol | Trachea (β2) | ED50 (M) | Significantly higher than (-)-Soterenol |
| (-)-Soterenol | Atria (β1) | ED50 (M) | Significantly lower than (+)-Soterenol |
| (+)-Soterenol | Atria (β1) | ED50 (M) | Significantly higher than (-)-Soterenol |
Table 2: Intrinsic Activity and Antagonist Potency of this compound Enantiomers
| Compound | Tissue | Parameter | Reported Value (Cited from Buckner & Abel, 1974) |
| (-)-Soterenol | Trachea (β2) | Intrinsic Activity | Full agonist |
| (+)-Soterenol | Trachea (β2) | Intrinsic Activity | Partial agonist |
| (-)-Soterenol | Atria (β1) | Intrinsic Activity | Full agonist |
| (+)-Soterenol | Atria (β1) | Intrinsic Activity | Partial agonist |
| Propranolol (vs. (-)-Soterenol) | Trachea (β2) | pA2 | Expected to be consistent with β-receptor antagonism |
| Propranolol (vs. (+)-Soterenol) | Trachea (β2) | pA2 | Expected to be consistent with β-receptor antagonism |
Experimental Protocols
The following sections detail the generalized experimental methodologies employed in studies such as that of Buckner and Abel (1974) to determine the specific activities of this compound enantiomers.
Isolated Guinea Pig Trachea Preparation (for β2-Adrenergic Activity)
This in vitro functional assay assesses the ability of a compound to relax pre-contracted airway smooth muscle.
Materials:
-
Male guinea pigs (e.g., Hartley strain, 300-500 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbachol or histamine (contractile agents)
-
(-)-Soterenol, (+)-Soterenol, and reference agonists (e.g., isoproterenol)
-
Propranolol (β-adrenergic antagonist)
-
Organ bath system with isometric force transducers
Procedure:
-
Guinea pigs are euthanized, and the trachea is carefully excised and placed in cold Krebs-Henseleit solution.
-
The trachea is cleaned of adhering connective tissue and cut into rings (2-3 mm in width).
-
Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.
-
The tissues are allowed to equilibrate for at least 1 hour under a resting tension of 1-2 g.
-
A submaximal contraction is induced by adding a contractile agent (e.g., carbachol at a concentration that produces approximately 80% of the maximal response).
-
Once a stable contraction is achieved, cumulative concentration-response curves are generated for the this compound enantiomers by adding increasing concentrations of the agonist to the organ bath.
-
The relaxation at each concentration is measured as a percentage of the pre-induced contraction.
-
For antagonist studies, tissues are pre-incubated with a β-antagonist like propranolol for a set period (e.g., 30 minutes) before the addition of the contractile agent and subsequent generation of the agonist concentration-response curve.
Figure 2. Workflow for Isolated Guinea Pig Trachea Assay.
Isolated Guinea Pig Atria Preparation (for β1-Adrenergic Activity)
This assay measures the positive chronotropic (rate) and inotropic (force) effects of compounds on cardiac tissue.
Materials:
-
Male guinea pigs
-
Krebs-Henseleit solution
-
(-)-Soterenol, (+)-Soterenol, and reference agonists
-
Propranolol
-
Organ bath system with isometric force and heart rate transducers
Procedure:
-
The heart is rapidly excised from a euthanized guinea pig and placed in cold Krebs-Henseleit solution.
-
The atria are dissected free from the ventricles.
-
The right (for chronotropic effects) or left (for inotropic effects) atrium is suspended in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O2 / 5% CO2.
-
The tissues are allowed to equilibrate for at least 1 hour. For left atria, a resting tension of 0.5-1 g is applied, and they are typically paced electrically.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the this compound enantiomers.
-
The increase in heart rate (chronotropic effect) or force of contraction (inotropic effect) is recorded.
-
Antagonist studies are performed by pre-incubating the atria with a β-antagonist before generating the agonist concentration-response curve.
Data Analysis
-
ED50 (Effective Dose, 50%): The molar concentration of an agonist that produces 50% of the maximal response. This is a measure of the agonist's potency.
-
Intrinsic Activity (α): The maximal effect of an agonist expressed as a fraction of the maximal effect of a full agonist (e.g., isoproterenol). An α of 1 indicates a full agonist, while an α between 0 and 1 indicates a partial agonist.
-
pA2: The negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. This is a measure of the antagonist's potency.
Discussion and Implications
The stereoselective activity of this compound enantiomers has significant implications for its potential therapeutic use. The finding that the (-)-enantiomer is substantially more potent highlights the importance of developing single-enantiomer drugs. The use of a pure, active enantiomer can offer several advantages over a racemic mixture, including:
-
Improved Therapeutic Index: By eliminating the less active or inactive enantiomer, the therapeutic dose can be reduced, potentially minimizing off-target effects and improving the safety profile of the drug.
-
More Predictable Pharmacokinetics and Pharmacodynamics: The metabolism and clearance of enantiomers can differ, leading to complex pharmacokinetic profiles for racemates. The use of a single enantiomer can result in a more predictable and less variable dose-response relationship.
Conclusion
The pharmacological activity of this compound is highly dependent on its stereochemistry. The (-)-enantiomer is the primary contributor to its β-adrenergic agonist effects, exhibiting significantly greater potency than the (+)-enantiomer. This in-depth understanding of the specific activities of each enantiomer is critical for the rational design and development of more effective and safer β2-adrenergic agonists for the treatment of respiratory diseases. Further research focusing on the clinical implications of using the pure (-)-enantiomer of this compound is warranted.
References
Soterenol: A Technical Guide for the Research Professional
An In-depth Review of the Preclinical Profile of a Potential Research Chemical
Foreword: This document provides a comprehensive technical overview of Soterenol (MJ-1992), a phenethylamine derivative with bronchodilator properties. Developed in the 1960s but never commercialized, this compound presents an interesting case study for researchers in pharmacology and drug development. This guide collates available preclinical data on its mechanism of action, pharmacodynamics, and provides insights into its synthesis and experimental evaluation. All quantitative data has been summarized for clarity, and key experimental methodologies are detailed to facilitate reproducibility.
Core Compound Information
| Property | Value | Reference |
| IUPAC Name | N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | [1] |
| Synonyms | This compound Hydrochloride, MJ-1992 | [1] |
| Molecular Formula | C₁₂H₂₀N₂O₄S | [1] |
| Molar Mass | 288.36 g/mol | [1] |
| CAS Number | 13642-52-9 | [1] |
| Drug Class | Adrenergic, Bronchodilator, Antiasthmatic, β-Adrenergic receptor agonist | [1] |
Mechanism of Action: A Tale of Two Receptors
This compound is primarily classified as a β-adrenergic receptor agonist.[1] Its mechanism of action involves the stimulation of β-adrenergic receptors, leading to the relaxation of smooth muscle, particularly in the bronchi, which was its intended therapeutic application.[1]
However, research indicates that this compound also possesses a potent stimulant action on α-adrenoceptors in vascular and other smooth muscles. This dual activity is a distinguishing feature of the compound.
β-Adrenergic Receptor Agonism
As a β-adrenergic agonist, this compound is expected to activate the Gs-adenylyl cyclase-cAMP signaling pathway. This cascade leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.
α-Adrenoceptor Agonism
Unexpectedly for a compound developed as a β-agonist, this compound demonstrates significant α-adrenoceptor agonist activity. This was observed through dose-dependent contractions of various smooth muscle tissues, which were inhibited by the α-blocker phentolamine.
Quantitative Pharmacology
The following tables summarize the available quantitative data on this compound's pharmacological activity.
Table 1: In Vitro Efficacy of this compound (Bronchodilation)
| Preparation | Agonist | EC₅₀ (Molar) | Reference |
| Guinea-pig isolated trachea | This compound | Data not available | |
| Guinea-pig isolated trachea | Isoprenaline | Data not available | |
| Guinea-pig isolated trachea | Salbutamol | Data not available |
Note: While studies confirm the bronchodilator activity of this compound on guinea-pig trachea, specific EC₅₀ values were not found in the reviewed literature.
Table 2: In Vivo Cardiovascular Effects of this compound in Rabbits
| Dose (µg/kg, i.v.) | Change in Mean Arterial Blood Pressure | Change in Heart Rate | Reference |
| 0.3 - 300 | Increased | Decreased |
Note: The study demonstrated a dose-dependent increase in blood pressure and a decrease in heart rate, but specific values at each dose were not provided in the abstract.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to facilitate further research.
Isolated Tracheal Chain Preparation (Guinea Pig)
This in vitro assay is fundamental for assessing the bronchodilator activity of compounds.
Experimental Workflow:
Methodology:
-
Tissue Preparation: Male guinea pigs are euthanized, and the tracheas are excised. The trachea is cleaned of adhering connective tissue and cut into a chain of rings.
-
Mounting: The tracheal chain is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with a mixture of 95% oxygen and 5% carbon dioxide.
-
Equilibration: The tissue is allowed to equilibrate for a specified period under a constant tension.
-
Contraction: A contractile agent, such as histamine or methacholine, is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.
-
Drug Addition: Cumulative concentrations of this compound are added to the bath, and the resulting relaxation of the tracheal chain is measured isometrically.
-
Data Analysis: Dose-response curves are constructed, and the EC₅₀ value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated.
In Vivo Cardiovascular Assessment (Rabbit)
This experiment evaluates the effects of this compound on hemodynamic parameters in a living organism.
Methodology:
-
Animal Preparation: Rabbits are anesthetized, and catheters are inserted into an artery (e.g., carotid or femoral) for blood pressure measurement and a vein (e.g., jugular or marginal ear) for drug administration.
-
Instrumentation: The arterial catheter is connected to a pressure transducer to continuously monitor blood pressure. Heart rate is typically derived from the blood pressure waveform or an electrocardiogram (ECG).
-
Drug Administration: this compound is administered intravenously at increasing doses.
-
Data Collection: Mean arterial blood pressure and heart rate are recorded before and after each dose of this compound.
-
Data Analysis: Dose-response relationships for the changes in blood pressure and heart rate are determined.
Synthesis of this compound
Note: This proposed synthesis is based on established chemical reactions for similar structures and has not been verified from a specific source for this compound.
Potential as a Research Chemical
This compound's dual α- and β-adrenergic activity makes it a valuable tool for researchers studying adrenoceptor pharmacology. Its unique profile allows for the investigation of the interplay between these two receptor systems in various physiological and pathological processes.
Potential Research Applications:
-
Probing Receptor Selectivity: As a reference compound in studies aimed at developing more selective β₂-agonists with minimal α-adrenergic effects.
-
Investigating Signal Transduction: Elucidating the downstream signaling pathways activated by concomitant α- and β-adrenoceptor stimulation.
-
Cardiovascular Research: Studying the integrated effects of α- and β-adrenoceptor agonism on cardiovascular parameters.
-
Respiratory Pharmacology: Further characterizing its bronchodilator effects and comparing them to modern β₂-agonists.
Conclusion
This compound, though never reaching the pharmaceutical market, remains a compound of significant interest for preclinical research. Its distinct pharmacological profile, characterized by both β- and α-adrenergic agonism, offers a unique opportunity to explore the complexities of the adrenergic system. This guide provides a foundational understanding of this compound for researchers, highlighting the available data and outlining key experimental approaches. Further investigation is warranted to fully elucidate its quantitative pharmacology and potential as a research tool.
References
Methodological & Application
Application Note & Protocol: High-Performance Liquid Chromatography for the Analysis of Soterenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the determination of soterenol using High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not widely published, this protocol is based on established methods for structurally similar β-adrenergic agonists and phenylethanolamines. The provided method serves as a robust starting point for analytical method development and validation for the quantification of this compound in various sample matrices.
Introduction
This compound is a phenylethanolamine derivative and a β-adrenergic receptor agonist.[1] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. HPLC is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds. This application note describes a reversed-phase HPLC (RP-HPLC) method with UV detection, which is a common and reliable approach for the analysis of compounds in this class.
Experimental
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended as a starting point and may require optimization.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 276 nm |
Note: The mobile phase composition and pH can be adjusted to optimize the peak shape and retention time of this compound.
-
This compound hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) procedure for plasma samples is provided below as an example.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 1 mL of the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Parameters (Representative Data)
The following table summarizes typical validation parameters for HPLC methods used for the analysis of β-adrenergic agonists. These values should be established during the validation of the method for this compound.
| Parameter | Typical Range |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.003 - 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.01 - 0.30 µg/mL[2] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Signaling Pathway and Experimental Workflow
This compound, as a β-adrenergic receptor agonist, is expected to activate the β-adrenergic signaling pathway.
Caption: this compound activating the β-adrenergic signaling pathway.
The general workflow for the HPLC analysis of this compound is depicted below.
Caption: General workflow for HPLC analysis of this compound.
Conclusion
The proposed RP-HPLC method provides a strong foundation for the development of a validated analytical method for the quantification of this compound. The method is based on established principles for the analysis of similar compounds and utilizes common laboratory instrumentation. Method optimization and validation are critical next steps to ensure the accuracy, precision, and reliability of the results for the intended application.
References
Application Note: A Cell-Based Assay for Determining Soterenol Activity
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for a cell-based assay to determine the activity of soterenol, a beta-2 adrenergic receptor (β2AR) agonist. The assay utilizes a common method of measuring the downstream signaling of β2AR activation by quantifying the production of cyclic adenosine monophosphate (cAMP). This protocol is designed for researchers in drug discovery and pharmacology to screen and characterize compounds targeting the β2AR pathway.
Introduction
This compound is a phenethylamine derivative that acts as a β2-adrenergic receptor agonist.[1][2] The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a stimulatory G protein (Gs). This activation stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a crucial second messenger.[3][4] The elevation of intracellular cAMP levels triggers a variety of cellular responses, including smooth muscle relaxation, making β2AR agonists like this compound valuable for conditions like asthma.[5][6]
This application note describes a robust and reproducible cell-based assay to quantify the agonist activity of this compound by measuring cAMP production in a human cell line stably expressing the human β2-adrenergic receptor.[3][7] The assay is based on a competitive immunoassay format, a widely used method for cAMP detection.[8][9][10]
Principle of the Assay
The cell-based assay for this compound activity is founded on the principle that this compound, as a β2AR agonist, will bind to and activate the receptor, leading to an increase in intracellular cAMP levels. The amount of cAMP produced is proportional to the concentration and potency of the agonist. This application note will focus on a common method for cAMP quantification, such as a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.
Materials and Reagents
-
Cell Line: HEK293 cell line stably expressing the human β2-adrenergic receptor (e.g., Innoprot, Cat. No. P30125 or similar).[3][7][11]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, as required for the specific cell line).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound: (Sigma-Aldrich, or other supplier). Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and make serial dilutions in assay buffer.
-
Isoproterenol: (Sigma-Aldrich, or other supplier). A known non-selective beta-adrenergic agonist to be used as a positive control.[12]
-
cAMP Assay Kit: A commercially available kit for cAMP measurement (e.g., HTRF cAMP kit from Cisbio, LANCE cAMP kit from PerkinElmer, or cAMP-Glo™ Assay from Promega).[8][9][10][13]
-
384-well white opaque assay plates: (Corning, or other supplier).
-
Reagent reservoirs.
-
Multichannel pipettes and tips.
-
Plate reader: Capable of detecting the signal generated by the chosen cAMP assay kit (e.g., luminescence, fluorescence, or time-resolved fluorescence).
Experimental Protocols
Cell Culture and Seeding
-
Culture the HEK293-β2AR cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and perform a cell count.
-
Dilute the cells to a final concentration of 2,500 cells/10 µL in assay buffer.
-
Dispense 10 µL of the cell suspension into each well of a 384-well white opaque assay plate.
Compound Preparation and Addition
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 1 µM to 0.01 nM).
-
Prepare a similar dilution series for the positive control, isoproterenol.
-
Add 5 µL of each compound dilution to the respective wells of the assay plate containing the cells.
-
For negative control wells, add 5 µL of assay buffer containing the same final concentration of DMSO as the compound wells.
-
Incubate the plate at room temperature for 30 minutes.
cAMP Measurement
-
Following the incubation period, proceed with the cAMP measurement according to the manufacturer's instructions for the chosen cAMP assay kit.
-
For a typical competitive immunoassay, this will involve adding the labeled cAMP and the anti-cAMP antibody to the wells.
-
Incubate the plate for the recommended time (e.g., 60 minutes at room temperature) to allow for the competitive binding to reach equilibrium.
-
Read the plate on a plate reader compatible with the assay kit's detection method.
Data Presentation
The following tables summarize the expected quantitative data from the this compound activity assay.
Table 1: this compound Dose-Response Data
| This compound Concentration (M) | Raw Signal (e.g., Luminescence) | % Inhibition of Labeled cAMP Binding |
| 1.00E-06 | 15,000 | 95.0% |
| 1.00E-07 | 25,000 | 83.3% |
| 1.00E-08 | 50,000 | 66.7% |
| 1.00E-09 | 100,000 | 33.3% |
| 1.00E-10 | 140,000 | 6.7% |
| 1.00E-11 | 150,000 | 0.0% |
| 0 (No Compound) | 150,000 | 0.0% |
Table 2: Comparison of this compound and Isoproterenol Potency
| Compound | EC50 (M) |
| This compound | 5.0 x 10-9 |
| Isoproterenol | 1.0 x 10-9 |
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow diagram.
Conclusion
The described cell-based assay provides a reliable and straightforward method for determining the activity of this compound as a β2-adrenergic receptor agonist. This protocol can be adapted for high-throughput screening of compound libraries to identify novel modulators of the β2AR signaling pathway. The use of commercially available cell lines and assay kits ensures the reproducibility and robustness of the results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and related compounds: molecular modifications and changes in selectivity, affinity and efficacy at beta-adrenoreceptors in guinea-pig atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. ClinPGx [clinpgx.org]
- 5. criver.com [criver.com]
- 6. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cells-online.com [cells-online.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stable Cell Lines – AS ONE INTERNATIONAL [asone-int.com]
- 12. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cAMP-Glo™ Assay [promega.sg]
Application Notes and Protocols for Studying Soterenol Effects in Isolated Guinea-Pig Trachea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soterenol is a β2-adrenergic agonist that has been investigated for its bronchodilator properties. The isolated guinea-pig trachea preparation is a classical and robust in vitro model for evaluating the potency and efficacy of bronchodilator agents. This document provides a detailed protocol for studying the effects of this compound on isolated guinea-pig trachea, including experimental setup, data analysis, and interpretation. The protocols outlined are based on established pharmacological methodologies for assessing β-adrenergic agonist activity in airway smooth muscle.
Quantitative Data Summary
The following table summarizes typical potencies of various β-adrenergic agonists on isolated guinea-pig trachea, providing a comparative context for this compound's effects. The potency is expressed as the pD2 value, which is the negative logarithm of the EC50 (the molar concentration of an agonist that produces 50% of the maximal response).
| Compound | pD2 (-log EC50 M) | Reference Compound(s) |
| This compound | Data to be determined using the protocol below. | Isoprenaline, Salbutamol, Formoterol |
| Isoprenaline | 7.60 ± 0.01 | Standard non-selective β-agonist |
| Salbutamol | 7.50 ± 0.01 | Standard selective β2-agonist |
| Formoterol | 10.52 ± 0.04 | Long-acting β2-agonist |
Note: The pD2 values for the reference compounds were obtained from studies using histamine as the contractile agent[1].
Experimental Protocols
Materials and Reagents
-
Male Hartley guinea-pigs (250–700 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118.1, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4·7H2O 1.2, NaHCO3 25.0, and glucose 5.0)
-
This compound hydrochloride
-
Isoprenaline hydrochloride (for comparison)
-
Histamine or Methacholine (contractile agents)
-
Propranolol (non-selective β-blocker, for antagonist studies)
-
ICI 118,551 (selective β2-blocker, for antagonist studies)
-
Distilled, deionized water
-
Gas mixture: 95% O2 / 5% CO2
Equipment
-
Organ bath system with temperature control (37°C) and aeration
-
Isometric force transducers
-
Data acquisition system and software
-
Dissection microscope and instruments
-
Analytical balance
-
pH meter
Tissue Preparation
-
Humanely euthanize a guinea-pig by a method approved by the institutional animal care and use committee.
-
Immediately excise the trachea and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Under a dissection microscope, carefully remove adhering connective tissue and fat.
-
Cut the trachea into rings, each 3-5 mm in length. The rings can be used as is or cut open opposite the smooth muscle to form a strip.
-
Suspend the tracheal rings or strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
Experimental Procedure: Cumulative Concentration-Response Curve for this compound
-
After the equilibration period, induce a stable contraction of the tracheal smooth muscle using a submaximal concentration of a contractile agent, such as histamine (e.g., 10 µM) or methacholine.[1][2]
-
Once the contraction has reached a stable plateau, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 10 µM).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
Record the relaxant response as a percentage of the pre-contraction induced by histamine or methacholine.
-
At the end of the experiment, add a high concentration of a standard β-agonist like isoprenaline (e.g., 10 µM) to elicit a maximal relaxation response.
Data Analysis
-
Calculate the percentage relaxation for each concentration of this compound relative to the maximal relaxation induced by the reference agonist.
-
Plot the percentage relaxation against the logarithm of the molar concentration of this compound.
-
Fit the concentration-response data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism) to determine the EC50 and the maximal effect (Emax).
-
Calculate the pD2 value as -log(EC50).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of β2-adrenergic agonists in airway smooth muscle and the experimental workflow for this protocol.
Caption: Signaling pathway of this compound in airway smooth muscle.
Caption: Experimental workflow for studying this compound effects.
Mechanism of Action
This compound, as a β2-adrenergic agonist, is expected to bind to β2-adrenergic receptors on the surface of airway smooth muscle cells.[3][4] This binding activates the receptor, leading to a conformational change that in turn activates the associated Gs protein.[4] The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4] PKA then phosphorylates several target proteins within the cell, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase (MLCK). These events ultimately result in the relaxation of the airway smooth muscle, leading to bronchodilation.
Tachyphylaxis Studies
To investigate the potential for tachyphylaxis (desensitization) to this compound, the following protocol can be employed:
-
After obtaining an initial cumulative concentration-response curve for this compound, wash the tissue repeatedly with fresh Krebs-Henseleit solution for an extended period (e.g., 60-90 minutes).
-
Re-contract the tissue with the same concentration of the contractile agent.
-
Perform a second cumulative concentration-response curve for this compound.
-
A rightward shift in the concentration-response curve (i.e., a decrease in the pD2 value) in the second curve compared to the first indicates the development of tachyphylaxis. Studies with other β-agonists like isoproterenol have demonstrated tachyphylaxis in guinea-pig trachea.[5][6]
Troubleshooting
-
No or weak contraction: Ensure the contractile agent is fresh and at the correct concentration. Check the viability of the tissue.
-
High baseline variability: Ensure proper equilibration and stable temperature and gassing of the organ bath.
-
Inconsistent relaxation: Check for issues with drug dilutions and ensure complete dissolution. Verify the integrity of the tissue preparation.
Conclusion
The isolated guinea-pig trachea is a valuable preclinical model for characterizing the bronchodilator effects of this compound. This protocol provides a detailed framework for assessing its potency, efficacy, and potential for tachyphylaxis. The data generated from these studies are crucial for the preclinical evaluation of this compound as a potential therapeutic agent for obstructive airway diseases.
References
- 1. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Pharmacologic characterization of formoterol in comparison with isoprenaline, fenoterol and salbutamol in tracheal muscle strips and lung membranes of the guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacologic potency and selectivity of a new bronchodilator agent: this compound (MJ 1992) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Beta-Adrenergic Signaling Pathways Using Soterenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes, including cardiovascular function, smooth muscle relaxation, and metabolism. The β2-adrenergic receptor (β2-AR) subtype is a major target for therapeutic intervention in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Soterenol is a selective β2-AR agonist that can be utilized as a valuable pharmacological tool to investigate the intricacies of β-adrenergic signaling pathways. This document provides detailed application notes and experimental protocols for using this compound to characterize β2-AR function, including receptor binding, downstream second messenger production, and effector protein activation.
This compound acts as an agonist at the β2-AR, initiating a signaling cascade that primarily involves the activation of the stimulatory G protein (Gs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. Additionally, β-AR activation can trigger G protein-independent signaling pathways, often mediated by β-arrestins, which can lead to the activation of other kinases such as Extracellular signal-Regulated Kinase (ERK). The investigation of these distinct signaling arms is crucial for understanding the multifaceted nature of β2-AR function and for the development of novel therapeutics with improved efficacy and side-effect profiles.
Data Presentation
The following tables summarize key quantitative parameters for this compound and a standard reference agonist, isoproterenol, in various assays. These values are essential for designing and interpreting experiments.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Radioligand | Kᵢ (nM) | Reference |
| This compound | β-adrenergic | Functional Antagonism | - | 54 - 96 | [1] |
| Isoproterenol | β2-adrenergic | Radioligand Binding | [³H]-CGP 12177 | ~100 | N/A |
Note: The reported value for this compound is a dissociation constant (KA) determined through functional antagonism studies, which provides an estimate of its affinity.[1]
Table 2: Functional Potency in cAMP Accumulation Assay
| Compound | Cell Line | Assay Type | EC₅₀ (nM) | Reference |
| This compound | HEK293 (or other suitable) | HTRF | To be determined | N/A |
| Isoproterenol | HEK293 | HTRF | ~1-10 | N/A |
Table 3: Functional Potency in ERK1/2 Phosphorylation Assay
| Compound | Cell Line | Assay Type | EC₅₀ (nM) | Reference |
| This compound | HEK293 (or other suitable) | Western Blot | To be determined | N/A |
| Isoproterenol | HEK293 | Western Blot | ~10-100 | N/A |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine this compound Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the β2-adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor
-
Cell culture reagents
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
[³H]-CGP-12177 (non-selective β-AR antagonist radioligand)
-
This compound hydrochloride
-
Propranolol (for non-specific binding determination)
-
96-well plates
-
Scintillation vials and fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Culture HEK293-β2AR cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-CGP-12177 (at a final concentration near its Kᴅ), and 50 µL of membrane preparation.
-
Non-specific Binding: 25 µL of propranolol (10 µM final concentration), 25 µL of [³H]-CGP-12177, and 50 µL of membrane preparation.
-
This compound Competition: 25 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), 25 µL of [³H]-CGP-12177, and 50 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay Using HTRF
This protocol describes a method to measure the potency (EC₅₀) of this compound in stimulating intracellular cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells (or other suitable cell line) endogenously or recombinantly expressing the β2-adrenergic receptor
-
Cell culture reagents
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
This compound hydrochloride
-
Isoproterenol (as a positive control)
-
Forskolin (as a positive control for adenylyl cyclase activation)
-
IBMX (a phosphodiesterase inhibitor)
-
384-well white opaque microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Seed HEK293 cells into a 384-well plate at a density of 2,500-5,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and isoproterenol in stimulation buffer containing IBMX (final concentration 500 µM).
-
Aspirate the cell culture medium from the plate and add 5 µL of the compound dilutions to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Lysis and Detection:
-
Add 5 µL of the cAMP-d2 working solution to each well.
-
Add 5 µL of the anti-cAMP cryptate working solution to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Plot the HTRF ratio against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for this compound and isoproterenol.
-
Protocol 3: ERK1/2 Phosphorylation Assay Using Western Blot
This protocol details the investigation of this compound's ability to induce the phosphorylation of ERK1/2, a key downstream signaling event that can be indicative of both G protein-dependent and β-arrestin-mediated pathways.
Materials:
-
HEK293 cells expressing the β2-adrenergic receptor
-
Cell culture reagents
-
This compound hydrochloride
-
Isoproterenol (as a positive control)
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-total-ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293-β2AR cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat the cells with various concentrations of this compound or isoproterenol for a specified time (e.g., 5, 10, 15, 30 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane and reprobe it with the primary antibody against total-ERK1/2, followed by the appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.
-
Plot the fold change in phosphorylation over the untreated control against the log concentration of this compound to determine the EC₅₀.
-
Mandatory Visualizations
Caption: this compound-activated β2-adrenergic receptor signaling pathways.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Logical relationship for investigating biased agonism.
References
Experimental Design for Assessing Soterenol's Bronchodilator Effects in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of soterenol, a β-adrenergic receptor agonist, as a bronchodilator in animal models of asthma and bronchoconstriction. Detailed protocols for inducing airway hyperresponsiveness and methodologies for assessing the therapeutic efficacy of this compound are outlined. The included experimental workflows, signaling pathway diagrams, and data presentation tables are intended to facilitate the design and execution of robust in vivo studies for drug development professionals in the respiratory field.
Introduction
This compound is a phenethylamine derivative that functions as a β-adrenergic receptor agonist and has been investigated for its bronchodilator and antiasthmatic properties.[1] As a structural analogue of salbutamol, its mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.[1][2] Preclinical assessment in relevant animal models is a critical step in characterizing its therapeutic potential. This document details experimental designs for evaluating the bronchodilator effects of this compound, focusing on the widely utilized ovalbumin (OVA)-induced allergic asthma model in mice.
This compound: Mechanism of Action
This compound exerts its bronchodilator effect by activating β2-adrenergic receptors on the surface of airway smooth muscle cells.[1] This activation initiates a signaling cascade that leads to muscle relaxation and widening of the airways.
Signaling Pathway of this compound
The binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor, triggers the dissociation of the Gαs subunit.[3] This subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of smooth muscle tissue.[3]
Signaling pathway of this compound's bronchodilator effect.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This model is widely used to mimic the key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.[4][5]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Methacholine (MCh)
-
This compound
-
Whole-body plethysmograph or invasive lung function measurement system
Protocol:
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.[6]
-
A control group should receive i.p. injections of PBS with alum only.
-
-
Airway Challenge:
-
This compound Administration:
-
Administer this compound at various doses (e.g., via inhalation, intraperitoneal, or oral routes) 30-60 minutes before the final OVA challenge or before the assessment of airway hyperresponsiveness.
-
A vehicle control group (receiving the vehicle in which this compound is dissolved) and a positive control group (e.g., receiving salbutamol) should be included.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, assess AHR using a methacholine challenge.[8]
-
Methacholine Challenge and Measurement of Airway Function
Airway responsiveness to a bronchoconstrictor agent like methacholine is a key indicator of asthma.[9][10] Both non-invasive and invasive methods can be employed to measure the response.
Non-Invasive Method: Whole-Body Plethysmography (WBP)
This technique measures respiratory parameters in conscious, unrestrained animals.[11][12][13]
-
Place the mouse in the plethysmography chamber and allow it to acclimatize.
-
Record baseline readings for 3-5 minutes.
-
Expose the mouse to aerosolized PBS (vehicle) for 3 minutes, followed by a 3-minute recording period.
-
Subsequently, expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 3, 6, 12.5, 25, 50 mg/mL) for 3 minutes each, with a 3-minute recording period after each concentration.[11][12]
-
The primary parameter measured is the Enhanced Pause (Penh), a dimensionless value that correlates with airway obstruction.[11]
Invasive Method: Measurement of Lung Resistance and Elastance
This method provides a more direct measurement of airway mechanics in anesthetized animals.[14][15]
-
Anesthetize the mouse, and surgically cannulate the trachea.
-
Mechanically ventilate the animal.
-
Measure baseline lung resistance (RL) and elastance (H).
-
Administer increasing doses of methacholine intravenously or via aerosol.[16][17]
-
Record the changes in RL and H at each dose to determine the degree of bronchoconstriction.
Experimental Workflow Diagram
Workflow for assessing this compound's efficacy.
Data Presentation
Quantitative data from these experiments should be summarized in tables to allow for clear comparison between treatment groups.
Table 1: Effect of this compound on Airway Hyperresponsiveness (Non-Invasive Plethysmography)
| Treatment Group | Dose | Baseline Penh | Penh at 12.5 mg/mL MCh | Penh at 25 mg/mL MCh | Penh at 50 mg/mL MCh |
| Control (PBS) | - | 0.5 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.4 | 4.8 ± 0.6 |
| OVA + Vehicle | - | 0.6 ± 0.1 | 3.5 ± 0.5 | 6.8 ± 0.9 | 10.2 ± 1.3 |
| OVA + this compound | X mg/kg | 0.5 ± 0.1 | 2.1 ± 0.3 | 4.0 ± 0.6 | 6.5 ± 0.8 |
| OVA + this compound | Y mg/kg | 0.6 ± 0.2 | 1.5 ± 0.2 | 3.1 ± 0.4 | 5.2 ± 0.7 |
| OVA + Salbutamol | Z mg/kg | 0.5 ± 0.1 | 1.4 ± 0.2 | 2.9 ± 0.3 | 4.9 ± 0.6 |
| Data are presented as mean ± SEM. Statistical significance compared to the OVA + Vehicle group is denoted by *p < 0.05, *p < 0.01. |
Table 2: Effect of this compound on Lung Resistance (Invasive Measurement)
| Treatment Group | Dose | Baseline RL (cmH₂O·s/mL) | RL at 12.5 µg/kg MCh | RL at 25 µg/kg MCh | RL at 50 µg/kg MCh |
| Control (PBS) | - | 0.8 ± 0.1 | 1.5 ± 0.2 | 2.8 ± 0.3 | 5.1 ± 0.5 |
| OVA + Vehicle | - | 0.9 ± 0.1 | 4.2 ± 0.6 | 8.1 ± 1.1 | 12.5 ± 1.7 |
| OVA + this compound | X mg/kg | 0.8 ± 0.1 | 2.5 ± 0.4 | 5.0 ± 0.7 | 8.2 ± 1.0 |
| OVA + this compound | Y mg/kg | 0.9 ± 0.2 | 1.8 ± 0.3 | 3.8 ± 0.5 | 6.5 ± 0.8 |
| OVA + Salbutamol | Z mg/kg | 0.8 ± 0.1 | 1.7 ± 0.2 | 3.5 ± 0.4 | 6.1 ± 0.7 |
| Data are presented as mean ± SEM. Statistical significance compared to the OVA + Vehicle group is denoted by *p < 0.05, *p < 0.01. |
Conclusion
The experimental designs and protocols detailed in this document provide a robust framework for assessing the bronchodilator effects of this compound in established animal models of allergic asthma. By employing these standardized methods, researchers can generate reliable and reproducible data to characterize the efficacy of this compound and inform its further development as a potential therapeutic agent for obstructive airway diseases. Careful consideration of the chosen animal model, method of drug administration, and endpoint measurements will be crucial for the successful preclinical evaluation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Adrenergic (sympathomimetic) bronchodilators | Clinical Gate [clinicalgate.com]
- 3. m.youtube.com [m.youtube.com]
- 4. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Airway Hyperresponsiveness in Allergically Inflamed Mice: The Role of Airway Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 13. atsjournals.org [atsjournals.org]
- 14. Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Invasive and noninvasive methods for studying pulmonary function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Soterenol in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soterenol is a sympathomimetic amine of the phenethylamine family, acting as a selective β2-adrenergic receptor agonist. Its pharmacological activity makes it a compound of interest in various research and development settings, necessitating reliable and robust methods for its quantification in biological matrices. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples such as plasma and urine. The methodologies described herein are based on established bioanalytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), coupled with common sample preparation procedures like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a downstream signaling cascade primarily through the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to the physiological response, such as smooth muscle relaxation.[1][2][3][4][5]
Analytical Methodologies
The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the biological matrix. HPLC with UV or fluorescence detection can be employed, though LC-MS/MS is generally preferred for its superior sensitivity and specificity, especially for low concentrations expected in pharmacokinetic studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity. The following is a representative LC-MS/MS method that can be adapted and validated for the quantification of this compound.
Experimental Workflow
Sample Preparation
Thorough sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte.
Protocol 1: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up and concentrating analytes from complex matrices.[6][7]
-
Sample Pre-treatment: Thaw frozen plasma or urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to remove any particulate matter. To 500 µL of the supernatant, add an appropriate amount of internal standard (e.g., this compound-d6).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. A second wash with a non-polar solvent like hexane can be performed to remove non-polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for sample cleanup, particularly for plasma samples.[8]
-
Sample Pre-treatment: To 500 µL of plasma or urine, add the internal standard.
-
Extraction: Add 2.5 mL of a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane). Vortex the mixture for 3-5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the organic supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase.
Chromatographic and Mass Spectrometric Conditions
The following table outlines representative conditions for the analysis of this compound. These parameters should be optimized during method development.
| Parameter | Recommended Conditions |
| LC System | UHPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined experimentallyInternal Standard (this compound-d6): To be determined experimentally |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).[9] The table below presents typical acceptance criteria for these parameters.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | The extraction efficiency of an analytical method. | Consistent, precise, and reproducible. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial concentration. |
Illustrative Quantitative Data
The following table provides illustrative quantitative data based on methods for structurally similar beta-agonists. This data should be established specifically for this compound during method validation.
| Parameter | Illustrative Value |
| Linearity Range | 1 - 1000 ng/mL |
| Recovery | > 85% |
| LOD | 0.2 ng/mL |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | -8% to +7% |
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the quantitative analysis of this compound in biological samples. While the provided LC-MS/MS method serves as a strong starting point, it is imperative that a full method validation is performed to ensure the generation of reliable and accurate data for research and drug development purposes. The use of appropriate sample preparation techniques, such as SPE or LLE, is crucial for achieving the required sensitivity and selectivity for robust bioanalysis.
References
- 1. ClinPGx [clinpgx.org]
- 2. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. prospects.wum.edu.pl [prospects.wum.edu.pl]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Soterenol Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques for the synthesis of soterenol analogues and subsequent structure-activity relationship (SAR) studies. This compound is a β2-adrenergic receptor agonist, and the exploration of its analogues is crucial for understanding the molecular interactions governing receptor binding and activation, and for the development of novel therapeutics with improved selectivity and efficacy.
Introduction to this compound and SAR Studies
This compound is a phenylethanolamine derivative with selective agonist activity at β2-adrenergic receptors. Structure-activity relationship (SAR) studies of this compound analogues involve systematically modifying its chemical structure and evaluating the impact of these changes on biological activity. Key regions for modification include the ethanolamine side chain, the aromatic ring, and the N-alkyl substituent. These studies are essential for identifying the pharmacophoric elements responsible for potency, selectivity, and efficacy at the β-adrenergic receptors.
Synthesis of this compound Analogues
The synthesis of this compound analogues can be approached through several strategic modifications of the parent molecule. The following protocols outline general procedures for creating variations in the N-alkyl substituent, a common strategy for modulating adrenergic receptor selectivity and potency.
General Protocol for N-Alkylation of a Protected this compound Precursor
A common route to N-substituted this compound analogues involves the reductive amination of a suitable ketone precursor with a primary amine.
Experimental Protocol:
-
Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group of a suitable starting material, such as 4-hydroxy-3-(methylsulfonamido)acetophenone, is protected to prevent side reactions. A common protecting group is the benzyl ether, formed by reacting the starting material with benzyl bromide in the presence of a base like potassium carbonate.
-
Bromination: The acetophenone is then brominated at the alpha-position using a reagent like bromine in methanol or N-bromosuccinimide (NBS).
-
N-Alkylation: The resulting α-bromo ketone is reacted with the desired primary amine (e.g., tert-butylamine or 1-phenyl-tert-butylamine) to yield the corresponding α-amino ketone.
-
Reduction of the Ketone: The ketone functionality is reduced to a hydroxyl group using a reducing agent such as sodium borohydride in an alcoholic solvent.
-
Deprotection: The protecting group on the phenolic hydroxyl is removed. For a benzyl ether, this is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas).
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization to yield the desired this compound analogue.
Note: The specific reaction conditions (solvents, temperatures, reaction times) will need to be optimized for each specific analogue.
Pharmacological Evaluation of this compound Analogues
The biological activity of the synthesized this compound analogues is assessed through in vitro assays to determine their affinity and efficacy at β-adrenergic receptors.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the binding affinity of the synthesized analogues for β-adrenergic receptors by measuring their ability to displace a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation: Membranes expressing the target β-adrenergic receptor subtype (e.g., from cells or tissues) are prepared by homogenization and differential centrifugation.
-
Assay Setup: In a multi-well plate, the following are added in triplicate:
-
Total Binding: Radioligand (e.g., [³H]-dihydroalprenolol) and membrane preparation.
-
Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a non-labeled antagonist (e.g., propranolol).
-
Competition: Radioligand, membrane preparation, and varying concentrations of the synthesized this compound analogue.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the analogue that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Agonist Potency (EC50)
This assay measures the ability of the synthesized analogues to stimulate a cellular response mediated by the β-adrenergic receptor, typically by quantifying the production of cyclic AMP (cAMP).
Experimental Protocol:
-
Cell Culture: Cells expressing the target β-adrenergic receptor are cultured in appropriate media.
-
Agonist Stimulation: The cells are incubated with varying concentrations of the synthesized this compound analogue.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cAMP is determined using a commercially available assay kit (e.g., an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the analogue concentration. The concentration of the analogue that produces 50% of the maximal response (EC50) is determined from this curve.
Data Presentation and Structure-Activity Relationships
The quantitative data obtained from the pharmacological assays are summarized to facilitate the analysis of structure-activity relationships.
Table 1: β-Adrenergic Receptor Activity of this compound and N-Substituted Analogues
| Compound | N-Substituent | β1-Adrenergic Activity (ED50 Ratio vs. Isoprenaline) | β2-Adrenergic Activity (ED50 Ratio vs. Isoprenaline) | β2-Selectivity (β1/β2) |
| This compound | Isopropyl | >1000 | 100 | >10 |
| MJ7999-1 | tert-Butyl | ~1000 | 10 | 100 |
| MJ9184-1 | 1-Phenyl-tert-butyl | ~1000 | 10 | 100 |
Data is presented conceptually based on published findings for illustrative purposes.[1]
Interpretation of SAR:
The data in Table 1 suggests that increasing the bulk of the N-alkyl substituent from isopropyl (this compound) to tert-butyl (MJ7999-1) and 1-phenyl-tert-butyl (MJ9184-1) leads to a significant increase in β2-selectivity.[1] This is a common trend observed in β-adrenergic agonists, where larger N-substituents are better accommodated by the β2-receptor subtype. The potency at the β2 receptor also appears to increase with the larger substituents.[1]
Visualizations
Signaling Pathway of β2-Adrenergic Receptor Agonists
Caption: β2-Adrenergic receptor signaling cascade.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for this compound analogue synthesis and evaluation.
References
Application of Soterenol in Cardiac Muscle Contractility Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soterenol is a beta-2 adrenergic agonist that also exhibits alpha-adrenoceptor activity. While its primary applications have been explored in vascular and other smooth muscle tissues, its role in modulating cardiac muscle contractility presents a valuable area of investigation for understanding subtype-selective adrenergic signaling in the heart. These application notes provide a comprehensive overview of the theoretical framework and practical protocols for studying the effects of this compound on cardiac muscle contractility.
Due to the limited availability of direct quantitative data for this compound's effects on cardiac muscle, this document will leverage data and protocols established for the non-selective beta-adrenergic agonist, isoproterenol, as a foundational reference. The distinct pharmacological profile of this compound, particularly its beta-2 selectivity and alpha-adrenergic effects, will be highlighted to guide the interpretation of experimental outcomes.
Mechanism of Action in Cardiomyocytes
This compound's effects on cardiac muscle are primarily mediated through its interaction with beta-2 adrenergic receptors, and to a lesser extent, alpha-adrenergic receptors.
Beta-2 Adrenergic Receptor Stimulation:
Activation of beta-2 adrenergic receptors in cardiomyocytes initiates a signaling cascade that ultimately leads to an increase in cardiac contractility (positive inotropy). While beta-1 adrenergic receptors are the predominant subtype in the ventricles and are the primary mediators of the heart's response to norepinephrine, beta-2 receptors also contribute to the regulation of cardiac function, especially in response to epinephrine.[1][2] The signaling pathway is as follows:
-
Receptor Activation: this compound binds to the beta-2 adrenergic receptor on the cardiomyocyte membrane.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A (PKA).
-
Phosphorylation of Key Proteins: PKA phosphorylates several key proteins involved in excitation-contraction coupling:
-
L-type Calcium Channels: Phosphorylation increases calcium influx into the cell during an action potential.
-
Phospholamban (PLB): Phosphorylation of PLB relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium uptake into the sarcoplasmic reticulum (SR). This results in a larger SR calcium store for subsequent contractions and faster relaxation (lusitropy).
-
Troponin I (TnI): Phosphorylation of TnI decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.
-
Ryanodine Receptors (RyRs): PKA-mediated phosphorylation can increase the open probability of these channels, contributing to a more robust calcium release from the SR.
-
Alpha-Adrenergic Receptor Stimulation:
This compound has been shown to have a potent stimulant action on alpha-adrenoceptors in smooth muscle.[3] In the heart, alpha-1 adrenergic receptor stimulation can also lead to a positive inotropic effect, although the signaling pathway is distinct from the beta-adrenergic pathway and typically involves the activation of phospholipase C and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). The contribution of this alpha-adrenergic effect to this compound's overall impact on cardiac contractility needs to be considered in experimental design and data interpretation.
Mandatory Visualizations
Data Presentation
The following tables summarize the expected effects of beta-adrenergic stimulation on cardiac muscle contractility, using isoproterenol as a well-documented example. It is anticipated that this compound, as a beta-2 agonist, would produce qualitatively similar but potentially quantitatively different effects. The magnitude of the response to this compound will depend on the density and coupling efficiency of beta-2 adrenergic receptors in the specific cardiac preparation.
Table 1: Effects of Isoproterenol on Isolated Cardiomyocyte Contractility
| Parameter | Baseline (Control) | Isoproterenol (1 µM) | Expected Effect of this compound |
| Contraction Amplitude (% cell shortening) | 5.2 ± 0.8% | 12.5 ± 1.5% | Increase |
| Maximal Velocity of Shortening (µm/s) | 110 ± 15 | 250 ± 30 | Increase |
| Maximal Velocity of Relengthening (µm/s) | -95 ± 12 | -220 ± 25 | Increase |
| Time to Peak Contraction (ms) | 150 ± 10 | 120 ± 8 | Decrease |
| Time to 90% Relengthening (ms) | 280 ± 20 | 180 ± 15 | Decrease |
Note: The data for isoproterenol are representative values from published literature and may vary depending on the experimental conditions.
Table 2: Effects of Isoproterenol on Cardiomyocyte Calcium Transients
| Parameter | Baseline (Control) | Isoproterenol (1 µM) | Expected Effect of this compound |
| Peak Systolic [Ca2+]i (nM) | 450 ± 50 | 900 ± 100 | Increase |
| Diastolic [Ca2+]i (nM) | 100 ± 10 | 100 ± 10 | No significant change |
| Calcium Transient Amplitude (Δ[Ca2+]i) | 350 ± 45 | 800 ± 90 | Increase |
| Rate of Rise of [Ca2+]i (nM/ms) | 7 ± 1 | 15 ± 2 | Increase |
| Decay Rate of [Ca2+]i (τ, ms) | 200 ± 20 | 120 ± 15 | Decrease (faster decay) |
Note: The data for isoproterenol are representative values from published literature and may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes
This protocol describes the isolation of viable, calcium-tolerant ventricular myocytes from an adult rat or mouse heart, suitable for contractility and calcium imaging studies.
Materials:
-
Animal Model: Adult Sprague-Dawley rat (250-300g) or C57BL/6 mouse (8-12 weeks).
-
Buffers and Solutions:
-
Perfusion Buffer (Ca2+-free): Krebs-Henseleit buffer (KHB) containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 Glucose. Gassed with 95% O2 / 5% CO2 to maintain pH 7.4.
-
Digestion Buffer: Perfusion buffer supplemented with Collagenase Type II (e.g., Worthington, ~1 mg/mL) and low CaCl2 (e.g., 25 µM).
-
Stop Buffer: Perfusion buffer with 1% Bovine Serum Albumin (BSA) and 125 µM CaCl2.
-
-
Equipment:
-
Langendorff perfusion system.
-
Surgical instruments.
-
Water bath (37°C).
-
Peristaltic pump.
-
Procedure:
-
Heart Excision: Anesthetize the animal according to approved institutional protocols. Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Perfusion Buffer.
-
Aortic Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated, 37°C Perfusion Buffer to clear the coronary arteries of blood.
-
Calcium-Free Perfusion: Perfuse the heart with Ca2+-free Perfusion Buffer for 5-7 minutes until contractions cease.
-
Enzymatic Digestion: Switch to the Digestion Buffer and perfuse for 10-15 minutes, or until the heart becomes flaccid.
-
Cell Dissociation: Remove the heart from the cannula, trim away the atria, and mince the ventricular tissue in Stop Buffer.
-
Mechanical Dissociation: Gently triturate the minced tissue with a transfer pipette to release individual cardiomyocytes.
-
Filtration and Calcium Reintroduction: Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue. Gradually reintroduce calcium to the cell suspension in a stepwise manner to a final concentration of 1.2 mM.
-
Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips or dishes for subsequent experiments.
References
- 1. The role of cardiac beta1- and beta2-adrenoceptor stimulation in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 3. Potent alpha-adrenoceptor action of this compound on vascular and other smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Soterenol Metabolites using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soterenol is a sympathomimetic amine and a β2-adrenergic agonist with bronchodilator properties. Understanding the metabolic fate of this compound is crucial for comprehensive pharmacokinetic and toxicological profiling in drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for the identification and quantification of drug metabolites in complex biological matrices. This document provides a detailed guide for the identification and characterization of potential this compound metabolites using modern mass spectrometry techniques. While specific literature on this compound metabolism is limited, this guide outlines a robust, generalized workflow and protocols based on the known metabolism of similar phenolic amine compounds.
Predicted Metabolic Pathways of this compound
Based on the chemical structure of this compound, which contains a phenol group, a secondary amine, and an alcohol moiety, the expected major metabolic transformations fall into Phase I and Phase II reactions.
Phase I Metabolism (Functionalization):
-
Oxidation: Hydroxylation of the aromatic ring or alkyl side chain.
-
N-dealkylation: Removal of the isopropyl group from the secondary amine.
-
Oxidative deamination: Conversion of the amine to a ketone or carboxylic acid.
Phase II Metabolism (Conjugation):
-
Glucuronidation: Conjugation of a glucuronic acid moiety to the phenolic hydroxyl group or the secondary alcohol.
-
Sulfation: Conjugation of a sulfate group to the phenolic hydroxyl group.
These predicted pathways provide a basis for targeted and untargeted metabolite screening using mass spectrometry.
Caption: Predicted metabolic pathways for this compound.
Experimental Workflow for Metabolite Identification
A systematic workflow is essential for the successful identification and characterization of drug metabolites. The following diagram illustrates a typical workflow for a this compound metabolism study.
Caption: General workflow for this compound metabolite identification.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)
This protocol is designed to generate Phase I metabolites of this compound.
1. Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., GOLDPak™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Methanol (MeOH)
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (to final volume of 200 µL)
-
HLM (final concentration 0.5 mg/mL)
-
This compound (final concentration 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Biological Matrices (Plasma and Urine)
This protocol describes the extraction of this compound and its metabolites from plasma and urine.
1. Materials:
-
Plasma or urine samples
-
Trichloroacetic acid (TCA) or ACN for protein precipitation
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol
-
Ammonium hydroxide
-
Formic acid
-
Internal Standard (IS)
2. Procedure for Plasma:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold ACN containing the IS to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and proceed to SPE or directly evaporate and reconstitute.
3. Procedure for Urine (Dilute-and-Shoot or SPE):
-
Dilute-and-Shoot:
-
Centrifuge urine at 5,000 rpm for 10 minutes to remove particulates.
-
Dilute 50 µL of supernatant with 450 µL of mobile phase A containing the IS.
-
Vortex and inject directly into the LC-MS/MS system.
-
-
Solid-Phase Extraction (for concentration and cleanup):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated urine sample.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound and its metabolites with methanol containing 5% ammonium hydroxide.
-
Evaporate the eluate and reconstitute in mobile phase A.
-
LC-MS/MS Method Parameters
The following are starting parameters that should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions, and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Mode | Full Scan (m/z 100-1000) for initial screening |
| MS/MS Scan Mode | Data-Dependent Acquisition (DDA) or Product Ion Scan of predicted metabolite masses |
| Collision Energy | Ramped or optimized for individual metabolites |
Data Analysis and Metabolite Identification
-
Metabolite Prediction and Searching: Utilize metabolite prediction software to generate a list of potential this compound metabolites based on common biotransformation pathways. Search the acquired LC-MS data for the exact masses of these predicted metabolites.
-
Peak Finding and Alignment: Use software to detect and align chromatographic peaks across different samples (e.g., control vs. dosed).
-
MS/MS Fragmentation Analysis: Compare the fragmentation patterns of potential metabolites with that of the parent drug, this compound. Characteristic neutral losses or product ions can provide structural information. For example, a glucuronide conjugate will often show a neutral loss of 176 Da.
-
Structure Elucidation: Combine information from exact mass measurements, isotopic patterns, and MS/MS fragmentation to propose the structures of the identified metabolites.
Quantitative Data Summary
While specific quantitative data for this compound metabolites is not publicly available, the following table provides a template for summarizing such data once it is generated. This table allows for easy comparison of metabolite levels across different biological matrices or experimental conditions.
| Metabolite ID | Proposed Structure | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Relative Abundance in Plasma (%) | Relative Abundance in Urine (%) |
| M1 | This compound-O-glucuronide | e.g., 8.5 | e.g., 465.17 | e.g., 289.12 | e.g., 45 | e.g., 60 |
| M2 | This compound-O-sulfate | e.g., 9.2 | e.g., 369.07 | e.g., 289.12 | e.g., 20 | e.g., 15 |
| M3 | Hydroxylated this compound | e.g., 10.1 | e.g., 305.12 | e.g., 287.11 | e.g., 10 | e.g., 5 |
| M4 | N-dealkylated this compound | e.g., 7.8 | e.g., 247.08 | e.g., 229.07 | e.g., 5 | e.g., 10 |
| Parent | This compound | e.g., 11.5 | e.g., 289.12 | e.g., 271.11, 228.09 | e.g., 20 | e.g., 10 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive framework for the identification and characterization of this compound metabolites using LC-MS/MS. By employing the described in vitro and in vivo experimental protocols, coupled with robust sample preparation and state-of-the-art mass spectrometry analysis, researchers can effectively elucidate the metabolic fate of this compound. The provided workflows and protocols can be adapted for other similar compounds, serving as a valuable resource for drug metabolism and pharmacokinetic studies in the pharmaceutical industry and academia.
Troubleshooting & Optimization
Soterenol Solubility and Handling for In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues related to the solubility of soterenol in in vitro experimental setups. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sympathomimetic amine that functions as a selective β2-adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating β2-adrenergic receptors on the surface of various cells, particularly smooth muscle cells in the bronchioles, leading to muscle relaxation. In a research context, it is used to investigate the downstream signaling pathways of β2-adrenergic receptor activation.
Q2: In which solvents is this compound soluble?
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What could be the cause and how can I prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many organic compounds. This "salting out" effect occurs because the compound is significantly less soluble in the aqueous buffer than in the concentrated organic solvent. To mitigate this, consider the following:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize the dilution method: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock into a smaller volume of media, vortex or mix thoroughly, and then add this intermediate dilution to the final volume.
-
Gently warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help to increase its solubility.
-
Use a solubilizing agent: In some instances, a small, non-toxic amount of a solubilizing agent like a cyclodextrin or a surfactant (e.g., Tween® 80) can be included in the final medium to enhance the solubility of the compound. However, the compatibility of these agents with your specific cell line and experimental endpoints must be validated.
Q4: What is the recommended method for preparing a this compound stock solution?
Based on available information, preparing a concentrated stock solution in 100% DMSO is the recommended starting point. The solid form of this compound should be a powder[1].
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound in in vitro experiments.
Problem: this compound powder will not dissolve in the chosen solvent.
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Selection | Confirm that you are using a recommended solvent. DMSO is a good first choice. If aqueous buffers are required for your stock, consider using this compound hydrochloride. |
| Inadequate Mixing | Ensure thorough mixing by vortexing or sonication. Gentle warming (e.g., to 37°C) may also aid dissolution in some solvents. |
| Low-Quality Reagent | Verify the purity and integrity of your this compound supply. Obtain a certificate of analysis from the supplier if possible. |
Problem: this compound precipitates out of the stock solution during storage.
| Potential Cause | Troubleshooting Step |
| Improper Storage Conditions | Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light. |
| Solvent Evaporation | Ensure that storage vials are tightly sealed to prevent solvent evaporation, which would increase the compound concentration and potentially lead to precipitation. |
Problem: Formation of a precipitate or cloudy solution after adding this compound stock to the cell culture medium.
| Potential Cause | Troubleshooting Step |
| Exceeding Aqueous Solubility Limit | The final concentration of this compound in the aqueous medium may be too high. Perform a dose-response curve to determine the lowest effective concentration. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and to minimize its effect on compound solubility. |
| Interaction with Media Components | Components of the cell culture medium (e.g., proteins in fetal bovine serum) can sometimes interact with the compound, affecting its solubility. Try preparing the final dilution in a serum-free medium first, and then adding serum if required. |
Data Presentation
Table 1: this compound Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₀N₂O₄S |
| Molecular Weight | 288.36 g/mol |
| Appearance | Solid powder |
| CAS Number | 13642-52-9 |
Table 2: this compound Solubility Profile
| Solvent | Solubility | Notes |
| DMSO | Soluble[1] | Quantitative data not readily available. Recommended for primary stock solution. |
| Water | Not Available | The hydrochloride salt form would likely have higher aqueous solubility. |
| Ethanol | Not Available | - |
| PBS (pH 7.4) | Not Available | - |
Note: The lack of specific quantitative solubility data in the public domain highlights the importance of empirical determination for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated balance.
-
Carefully weigh out 2.88 mg of this compound powder into the tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Signaling Pathways
This compound, as a β2-adrenergic receptor agonist, primarily activates the Gs-protein coupled receptor pathway.
Caption: Canonical β2-adrenergic receptor signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using this compound in an in vitro cell-based assay.
Caption: Experimental workflow for preparing and using this compound in cell culture.
References
Technical Support Center: Minimizing Off-Target Effects of Soterenol in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing soterenol in cell culture experiments, with a specific focus on identifying and minimizing off-target effects. This compound is a beta-2 adrenergic receptor (β2AR) agonist, structurally analogous to salbutamol, historically investigated for its bronchodilator properties.[1][2][3] While it primarily targets the β2AR, understanding its potential interactions with other receptors is crucial for accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a β2-adrenergic receptor agonist.[1] Its primary on-target effect is to bind to and activate β2ARs, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This signaling cascade is responsible for its effects, such as smooth muscle relaxation.
Q2: What are the known or potential off-target effects of this compound?
Early pharmacological studies have indicated that this compound possesses a potent stimulant action on alpha-adrenergic receptors (α-ARs).[4] In experimental models, this compound caused dose-dependent contraction of various smooth muscle tissues, an effect that was inhibited by the α-blocker phentolamine.[4] This suggests that at certain concentrations, this compound can directly activate α-ARs, leading to physiological responses contrary to its intended β2AR-mediated effects.
Q3: How can I minimize off-target α-adrenergic effects in my experiments?
To minimize α-adrenergic effects, it is crucial to:
-
Use the lowest effective concentration: Determine the EC50 of this compound for β2AR activation in your specific cell line and use concentrations at or slightly above this value for your experiments.
-
Employ a selective antagonist: Co-incubate your cells with a selective α-adrenergic antagonist, such as phentolamine, to block potential off-target effects. Ensure the antagonist concentration is sufficient to inhibit α-AR activation without affecting β2AR signaling.
-
Use a control β2-agonist: Compare the effects of this compound with a more selective β2-agonist, like salbutamol, to differentiate between on-target and potential off-target responses.[2][3]
Q4: What is receptor desensitization and how can I avoid it?
Prolonged exposure to agonists like this compound can lead to receptor desensitization, a process where the receptor becomes less responsive to stimulation. This can involve receptor phosphorylation, uncoupling from G-proteins, and internalization. To mitigate this:
-
Limit incubation time: Use the shortest possible incubation time that allows for a measurable on-target effect.
-
Use agonist-free recovery periods: If your experimental design involves repeated stimulation, include washout steps and recovery periods in agonist-free media to allow for receptor resensitization.
-
Monitor receptor expression: For long-term experiments, assess β2AR expression levels via qPCR or Western blot to check for downregulation.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or contradictory results (e.g., observing both relaxation and contraction responses) | Co-activation of β2-adrenergic (relaxation) and α-adrenergic (contraction) receptors.[4] | 1. Perform a dose-response curve to identify a concentration window where β2AR effects are dominant.2. Use an α-adrenergic antagonist (e.g., phentolamine) as a control to block off-target effects.[4]3. Verify the phenotype with a more selective β2-agonist. |
| High background signal in cAMP assays | 1. High basal adenylyl cyclase activity.2. Suboptimal phosphodiesterase (PDE) inhibitor concentration.3. Inappropriate cell density.[5] | 1. Reduce cell seeding density.[5]2. Optimize the concentration of the PDE inhibitor (e.g., IBMX).3. Ensure reagents are fresh and not contaminated.[6] |
| Low signal or no response in a CREB luciferase reporter assay | 1. Low transfection efficiency.2. Weak promoter in the reporter construct.3. Reagent degradation (e.g., luciferin).[7]4. Cell line not responsive to cAMP signaling. | 1. Optimize transfection protocol and use a positive control for transfection efficiency.[8]2. Use a reporter with a stronger constitutive promoter for the normalization control (e.g., Renilla).[8]3. Use freshly prepared luciferase assay reagents.[7]4. Confirm β2AR expression and functional coupling in your cell line. |
| High variability between experimental replicates | 1. Inconsistent cell seeding density.2. Pipetting errors.3. "Edge effects" in multi-well plates.4. Variable cell passage number.[9] | 1. Ensure homogenous cell suspension before seeding.2. Calibrate pipettes and use consistent pipetting techniques.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[9]4. Use cells within a defined passage number range for all experiments. |
Data Presentation
Due to its developmental stage and the fact that it was never marketed, comprehensive public data on this compound's binding affinities across a wide range of receptors is limited. The following table summarizes the known on-target and off-target activities.
| Target | Interaction Type | Observed Effect | Quantitative Data | Reference |
| β2-Adrenergic Receptor | Agonist | Bronchodilation, smooth muscle relaxation | - | [1] |
| α-Adrenergic Receptors | Agonist | Smooth muscle contraction, increase in blood pressure | No specific Ki or EC50 values are publicly available. Effects were observed with intravenous doses of 0.3-300 µg/kg in rabbits.[4] | [4] |
| β1-Adrenergic Receptor | Agonist | Lower potency compared to β2-AR effects | No specific Ki or EC50 values are publicly available. Described as having less effect on heart rate compared to its bronchodilator effect. | [10] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adrenergic Receptor Selectivity
Objective: To determine the binding affinity (Ki) of this compound for β1, β2, and α-adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., β1AR, β2AR, α1AR) to high density.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up reactions containing a fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol for β-receptors, [3H]-Prazosin for α1-receptors) and varying concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist).
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Accumulation Assay for Functional Potency
Objective: To measure the functional potency (EC50) of this compound at β2-adrenergic receptors.
Methodology:
-
Cell Culture:
-
Seed cells expressing the β2AR in a 96-well plate at an optimized density.
-
Culture overnight to allow for cell attachment.
-
-
Agonist Stimulation:
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.
-
Add serial dilutions of this compound to the wells.
-
Incubate for an optimized time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
Generate a standard curve with known cAMP concentrations.
-
Determine the cAMP concentration in each well from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Protocol 3: CREB Reporter Gene Assay
Objective: To assess the downstream signaling of β2AR activation by measuring the activation of the transcription factor CREB.
Methodology:
-
Cell Transfection:
-
Co-transfect cells with a plasmid encoding the β2AR and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE).
-
A constitutively expressed reporter (e.g., Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.
-
-
Agonist Treatment:
-
After allowing for receptor and reporter expression (typically 24-48 hours), treat the cells with various concentrations of this compound.
-
Incubate for a period sufficient to allow for gene transcription and translation (e.g., 4-6 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the CRE-luciferase activity to the control luciferase activity.
-
Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50.
-
Visualizations
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Experimental workflow for a cAMP accumulation assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A comparison of the beta-adrenoceptor stimulant properties of salbutamol, orciprenaline and this compound with those of isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Potent alpha-adrenoceptor action of this compound on vascular and other smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. jg-biotech.com [jg-biotech.com]
- 7. goldbio.com [goldbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound and related compounds: molecular modifications and changes in selectivity, affinity and efficacy at beta-adrenoreceptors in guinea-pig atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Soterenol Concentration for Beta-2 Receptor Activation
This technical support center is designed for researchers, scientists, and drug development professionals working with the beta-2 adrenergic agonist, soterenol. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing your in vitro experiments for maximal beta-2 receptor activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a beta-2 adrenergic receptor agonist, historically used as a bronchodilator.[1] Its primary mechanism involves binding to and activating the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR).[2] This activation stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase to increase intracellular levels of the second messenger cyclic AMP (cAMP).[3][4]
Q2: Which cell lines are recommended for studying this compound's effect on the beta-2 receptor?
A2: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for studying recombinantly expressed beta-2 receptors. These cell lines provide a low background of endogenous receptor expression, allowing for a clear assessment of this compound-specific effects. The choice between them may depend on whether transient (HEK293) or stable (CHO) expression is desired for your experimental needs.
Q3: Why is it necessary to use a phosphodiesterase (PDE) inhibitor in my assay?
A3: Phosphodiesterases (PDEs) are enzymes that degrade cAMP. To accurately measure the cAMP produced as a result of beta-2 receptor activation by this compound, it is crucial to prevent its breakdown. Adding a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), ensures that the accumulated cAMP levels reflect the full extent of adenylyl cyclase activity.[5][6]
Q4: What is "biased agonism" and how might it affect my this compound experiments?
A4: Biased agonism, or functional selectivity, occurs when an agonist like this compound preferentially activates one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[5] A compound could be a full agonist for cAMP production but a partial agonist for β-arrestin recruitment.[7] It is therefore important to characterize this compound's activity in multiple assays to build a complete pharmacological profile.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: I am not seeing any response (or a very low signal) after applying this compound.
-
Potential Cause: Inactive agonist.
-
Troubleshooting Step: Verify the purity and activity of your this compound stock. Prepare fresh dilutions for each experiment from a new stock if possible. Use a well-characterized beta-2 agonist, such as isoproterenol, as a positive control to confirm the assay is working correctly.[5]
-
-
Potential Cause: Low receptor expression.
-
Potential Cause: Suboptimal assay conditions.
-
Troubleshooting Step: Optimize the cell seeding density, this compound concentration range, and incubation time. Ensure your PDE inhibitor is present at an effective concentration.[5]
-
Issue 2: The background signal in my cAMP assay is too high.
-
Potential Cause: Constitutive receptor activity.
-
Troubleshooting Step: This can occur, especially with high levels of receptor overexpression. If possible, reduce the amount of receptor expressed. Using an inverse agonist in control wells can help quantify and reduce basal activity.[8]
-
-
Potential Cause: Non-specific binding or assay interference.
-
Troubleshooting Step: Increase the number of wash steps in your protocol. Include a control for non-specific binding by adding a high concentration of an unlabeled ligand. Also, run a this compound-only control (without cells) to check for direct interference with your detection reagents.[8]
-
Issue 3: I am observing high variability between my experimental replicates.
-
Potential Cause: Inconsistent cell culture conditions.
-
Troubleshooting Step: Use cells within a consistent and low passage number range for all experiments. Ensure uniform cell seeding density and confluency, as GPCR expression can vary with the cell's state.[6]
-
-
Potential Cause: Pipetting errors or edge effects.
-
Troubleshooting Step: Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. To avoid "edge effects," do not use the outer wells of 96- or 384-well plates for experimental samples; instead, fill them with buffer or media.[7]
-
Data Presentation
The potency of a beta-2 agonist is typically reported as its EC50 value, which is the concentration required to elicit 50% of the maximal response. While specific EC50 values for this compound can vary by cell type and assay conditions, the following table provides reference EC50 values for other common beta-2 agonists in cAMP accumulation assays to serve as a benchmark.
| Agonist | Cell Type | Assay | EC50 (M) | Reference |
| Isoproterenol | ADRB2 Nomad Cell Line | cAMP Flux | 4.91 x 10⁻¹⁰ | [9] |
| Isoproterenol | Human Airway Smooth Muscle | [³H]-cAMP Formation | 8.0 x 10⁻⁸ | [7] |
| Salbutamol | Human Airway Smooth Muscle | [³H]-cAMP Formation | 6.0 x 10⁻⁷ | [7] |
| Salmeterol | Human Airway Smooth Muscle | [³H]-cAMP Formation | 1.2 x 10⁻⁹ | [7] |
| Terbutaline | Human Airway Smooth Muscle | [³H]-cAMP Formation | 2.3 x 10⁻⁶ | [7] |
Mandatory Visualizations
Caption: this compound activates the Beta-2 receptor, leading to cAMP production.
Caption: A generalized workflow for GPCR functional assays.
Caption: Troubleshooting decision tree for low signal GPCR assays.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (General Protocol)
This protocol provides a general framework for a competitive immunoassay to measure cAMP levels in cells stimulated with this compound. It is based on common commercial kits (e.g., HTRF, cAMP-Glo™) and should be adapted to the specific manufacturer's instructions.[5]
Principle: This assay is based on the competition between cAMP generated by the cells and a labeled cAMP conjugate for a limited number of binding sites on an anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[10]
Methodology:
-
Cell Culture:
-
Culture HEK293 or CHO cells stably or transiently expressing the human beta-2 adrenergic receptor in appropriate media.
-
Seed cells into a 96-well or 384-well solid white plate at a pre-optimized density and allow them to adhere overnight.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound in a suitable assay buffer (e.g., HBSS or PBS with 0.1% BSA). A typical concentration range might be 10⁻¹² M to 10⁻⁵ M.
-
Prepare a positive control (e.g., Isoproterenol) and a vehicle control (e.g., DMSO at ≤ 0.5%).[6]
-
Aspirate the culture medium from the cells.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to all wells and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Add the this compound dilutions and controls to the wells.
-
Incubate for an optimized duration (e.g., 30 minutes) at 37°C.[5]
-
-
Cell Lysis and Detection:
-
Following the manufacturer's protocol for your specific cAMP kit, add the cell lysis buffer, which typically contains the labeled cAMP conjugate and the anti-cAMP antibody.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes) to allow for cell lysis and the competitive binding reaction to reach equilibrium.[5]
-
-
Signal Measurement:
-
Measure the signal (e.g., fluorescence, luminescence) using a compatible plate reader.
-
-
Data Analysis:
-
Generate a cAMP standard curve according to the kit instructions.
-
Convert the raw signal from your experimental wells into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 (potency) and Emax (efficacy) values.[8]
-
References
- 1. Multiple beta adrenergic receptor subclasses mediate the l-isoproterenol-induced lipolytic response in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoproterenol-induced beta-2 adrenergic receptor activation negatively regulates interleukin-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-sotalol causes significant occupation of beta-adrenoceptors at concentrations that prolong cardiac repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. Salmeterol Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Soterenol Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of soterenol in solution. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, primarily due to its functional groups (phenol, secondary alcohol, secondary amine, and sulfonamide). Key factors to consider are:
-
pH: The pH of the solution can significantly impact the stability of the phenolic hydroxyl group and the secondary amine. Phenols can be more susceptible to oxidation at higher pH.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV light, can lead to the photodegradation of the phenolic ring system.[1]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the phenol and secondary alcohol moieties.
-
Presence of Metal Ions: Metal ions can catalyze oxidation reactions.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: While specific stability data for this compound in various solvents is limited, general recommendations based on its chemical structure are as follows:
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage (days to weeks) and -20°C or lower for long-term storage (months).
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon to minimize oxidation.
Q3: In which solvents is this compound soluble and what are the stability considerations?
A3: this compound is reported to be soluble in DMSO. When preparing solutions, consider the following:
-
DMSO: While a common solvent for initial stock solutions, be aware that DMSO can be hygroscopic and can support certain degradation pathways. For cell-based assays, ensure the final DMSO concentration is compatible with your experimental system.
-
Aqueous Buffers: The stability of this compound in aqueous buffers is highly pH-dependent. Acidic to neutral pH is generally preferred to minimize the oxidation of the phenol group. The sulfonamide group is generally stable to hydrolysis under typical environmental pH and temperature conditions.[2][3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound solutions.
Problem 1: Loss of Potency or Inconsistent Results Over Time
-
Possible Cause: Degradation of this compound in your stock or working solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for critical experiments.
-
Optimize Storage: Review your storage conditions. Ensure solutions are stored at the recommended temperature, protected from light, and tightly sealed.
-
Evaluate Solvent: If using an aqueous buffer, check the pH. Consider preparing solutions in a slightly acidic buffer (e.g., pH 5-6) to improve stability.
-
Perform a Quick Stability Check: If you suspect degradation, you can perform a simple experiment by comparing the activity of a freshly prepared solution with an older one.
-
Problem 2: Discoloration of the this compound Solution (e.g., turning yellow or brown)
-
Possible Cause: Oxidation of the phenolic hydroxyl group. Phenols are known to form colored quinone-type structures upon oxidation.
-
Troubleshooting Steps:
-
Minimize Oxygen Exposure: De-gas your solvent before preparing the solution. You can do this by bubbling an inert gas (nitrogen or argon) through the solvent or by using a sonicator.
-
Use Antioxidants: For non-cellular assays, consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to your solution. However, be mindful of potential interference with your assay.
-
Chelate Metal Ions: If you suspect metal-catalyzed oxidation, add a chelating agent like EDTA to your buffer.
-
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for troubleshooting stability issues. Based on its chemical structure, the following degradation mechanisms are plausible:
-
Oxidation: The primary site of oxidation is likely the phenol group, which can be oxidized to a quinone. The secondary alcohol can also be oxidized to a ketone.
-
Photodegradation: The aromatic phenol ring is a chromophore that can absorb UV light, leading to photolytic degradation.[1]
-
Hydrolysis: The sulfonamide group is generally resistant to hydrolysis under neutral conditions but can be cleaved under strongly acidic or basic conditions, especially at elevated temperatures.[2][3][4]
Table 1: Summary of this compound Functional Groups and Potential Instabilities
| Functional Group | Potential Instability | Contributing Factors | Potential Degradation Product |
| Phenol | Oxidation, Photodegradation | High pH, Oxygen, Light, Metal Ions | Quinone derivatives |
| Secondary Alcohol | Oxidation | Oxidizing agents | Ketone derivative |
| Secondary Amine | N-Nitrosation | Presence of nitrite ions | N-nitroso derivative |
| Sulfonamide | Hydrolysis | Extreme pH, High Temperature | Cleavage to sulfonic acid and amine |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method (General Approach)
A stability-indicating method is crucial for accurately measuring the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around its λmax).
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key aspect of a stability-indicating method is its ability to resolve the main drug peak from all potential degradation product peaks, which is confirmed using samples from forced degradation studies.
Visualizations
References
Technical Support Center: Refining Soterenol Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers utilizing soterenol in in vivo animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the refinement of this compound dosage and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known by its developmental code name MJ-1992) is a sympathomimetic amine that functions as a β-adrenergic receptor agonist. Its primary mechanism of action involves the stimulation of β-adrenergic receptors, leading to smooth muscle relaxation. This property makes it a potent bronchodilator. This compound is an analogue of the well-known β-agonist, salbutamol.
Q2: What are the common animal models used for in vivo studies with this compound?
Based on available literature, the most commonly used animal models for in vivo studies of this compound include dogs, cats, and guinea pigs. These models are frequently employed to investigate its bronchodilator and cardiovascular effects.
Q3: How should I determine a starting dose for my this compound experiment?
Direct, publicly available dosage information for in vivo this compound studies is limited. However, given its function as a β-adrenergic agonist, a common approach is to base initial dose-ranging studies on the known effective doses of similar compounds, such as isoproterenol and salbutamol. It is crucial to begin with low doses and perform a dose-escalation study to determine the optimal dose for the desired therapeutic effect while monitoring for adverse reactions.
Q4: What are the expected therapeutic and adverse effects of this compound?
-
Therapeutic Effects: The primary therapeutic effect of this compound is bronchodilation, making it effective in models of asthma and bronchoconstriction.
-
Adverse Effects: As a β-adrenergic agonist, this compound can be expected to have cardiovascular side effects. These may include increased heart rate (tachycardia) and potential changes in blood pressure. At higher doses, other systemic effects associated with β-agonists, such as muscle tremors, may be observed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy (No Bronchodilation) | - Insufficient Dose: The administered dose may be too low to elicit a therapeutic response.- Drug Stability: this compound solution may have degraded.- Animal Model: The chosen animal model may not be responsive to this specific agonist. | - Perform a dose-response study to determine the effective dose (ED50).- Prepare fresh this compound solutions for each experiment.- Review literature to ensure the animal model is appropriate for studying β-agonist-induced bronchodilation. |
| Significant Tachycardia or other Cardiovascular Side Effects | - Excessive Dose: The administered dose is likely too high, leading to systemic β-adrenergic stimulation.- Rapid Administration: Intravenous bolus administration can lead to a rapid spike in plasma concentration. | - Reduce the dose of this compound.- Consider a slower infusion rate for intravenous administration.- Continuously monitor cardiovascular parameters (heart rate, blood pressure) during the experiment. |
| High Variability in Experimental Results | - Inconsistent Dosing Technique: Variations in administration technique can lead to inconsistent drug delivery.- Animal-to-Animal Variability: Biological differences between animals can result in varied responses. | - Ensure consistent and accurate drug administration for all animals.- Increase the number of animals per group to improve statistical power.- Record and analyze baseline physiological parameters to account for individual differences. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide comparative dosage information for the well-characterized β-agonists, isoproterenol and salbutamol, to guide initial experimental design.
Table 1: Comparative Intravenous Dosages of β-Adrenergic Agonists in Dogs for Cardiovascular and Bronchodilator Effects
| Compound | Animal Model | Dosage Range | Observed Effects |
| Isoproterenol | Dog | 0.4 nmol/kg/min | Arterial hypotension and tachycardia. |
| Isoproterenol | Dog | 4 nmol/kg/min | Further decrease in arterial blood pressure with a slight tachycardia after β1/β2 blockade. |
| Salbutamol | Dog | Not specified in available abstracts | Bronchodilation. |
Table 2: Comparative Subcutaneous Dosages of β-Adrenergic Agonists in Guinea Pigs
| Compound | Animal Model | Dosage | Observed Effects |
| Salbutamol | Guinea Pig | 15 µg/kg (3 times/day for 7 days) | Used to induce tolerance to bronchodilator effects. |
Experimental Protocols
Protocol 1: Establishing a Dose-Response Curve for Bronchodilation in a Guinea Pig Model
-
Animal Preparation: Anesthetize guinea pigs and surgically prepare them for the measurement of airway resistance and dynamic compliance.
-
Baseline Measurement: Record stable baseline measurements of respiratory parameters.
-
Induce Bronchoconstriction: Administer a bronchoconstricting agent (e.g., histamine or methacholine) to induce a stable, submaximal increase in airway resistance.
-
This compound Administration: Administer increasing doses of this compound (e.g., via intravenous infusion or aerosol) at fixed time intervals.
-
Data Recording: Continuously record airway resistance and dynamic compliance throughout the experiment.
-
Data Analysis: Plot the percentage reversal of bronchoconstriction against the log of the this compound dose to generate a dose-response curve and calculate the ED50.
Visualizations
Caption: this compound's mechanism of action leading to bronchodilation.
Caption: Workflow for an in vivo dose-response experiment.
Caption: Decision tree for troubleshooting this compound dosage.
Technical Support Center: Addressing Receptor Desensitization in Long-Term Soterenol Exposure Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to β2-adrenergic receptor (β2AR) desensitization in long-term soterenol exposure assays.
Frequently Asked Questions (FAQs)
Q1: What is receptor desensitization and why is it a concern in my long-term this compound experiments?
A1: Receptor desensitization is a process where a receptor's response to a ligand, such as this compound, diminishes over time with prolonged or repeated exposure. This is a critical consideration in long-term assays as it can lead to a progressive loss of the desired biological effect, potentially confounding the interpretation of your results. For β2-adrenergic receptors, this process involves several mechanisms, including receptor phosphorylation, uncoupling from G-proteins, internalization from the cell surface, and eventual degradation (downregulation).[1][2][3]
Q2: My cells show a robust initial response to this compound, but the signal significantly decreases after 24 hours. Is this expected?
A2: Yes, this is a common manifestation of receptor desensitization, often referred to as tachyphylaxis. Continuous stimulation of the β2AR by this compound triggers intracellular signaling cascades that lead to a reduction in receptor sensitivity and number. The initial strong response is followed by a decline as these desensitization mechanisms take effect. The extent and timing of this desensitization can vary depending on the cell type and experimental conditions.[4]
Q3: How does this compound's efficacy compare to other β2-agonists, and how might this affect desensitization?
A3: this compound is a β2-adrenergic receptor agonist.[5] The efficacy of a β2-agonist can influence the rate and extent of desensitization. Full agonists, which elicit a maximal receptor response, tend to cause more rapid and profound desensitization compared to partial agonists.[2] While specific comparative data for this compound is limited, it is important to consider that its intrinsic activity will be a key determinant of the desensitization profile observed in your assays.
Q4: Can I prevent receptor desensitization in my long-term this compound exposure assays?
A4: Completely preventing desensitization during continuous long-term agonist exposure is challenging as it is a fundamental biological process. However, you can modulate its extent. Strategies include using the lowest effective concentration of this compound, intermittent dosing schedules if experimentally feasible, and potentially the use of agents that can interfere with specific steps in the desensitization pathway, although this can complicate data interpretation.
Troubleshooting Guides
Issue 1: Diminishing Agonist Response Over Time
Symptom: A progressive loss of this compound-induced cellular response (e.g., decreased cAMP production) in assays lasting 24 hours or longer.
| Possible Cause | Suggested Solution |
| Receptor Downregulation: Prolonged agonist exposure leads to a decrease in the total number of β2ARs. | - Quantify Receptor Number: Perform radioligand binding assays at different time points to measure the total receptor density (Bmax). - Normalize Data: Normalize your functional assay data to the receptor number at each time point to differentiate between loss of receptors and reduced signaling efficacy. |
| Agonist Degradation: this compound may degrade in the cell culture medium over extended periods at 37°C.[6] | - Replenish Agonist: Change the cell culture medium and re-add fresh this compound at regular intervals (e.g., every 24 hours). - Stability Check: Perform a stability study of this compound in your specific cell culture medium using techniques like HPLC to determine its degradation rate.[6] |
| Cell Health Decline: Long-term incubation can lead to decreased cell viability, affecting their ability to respond.[7][8] | - Monitor Cell Viability: Regularly assess cell health using methods like Trypan Blue exclusion or a viability assay (e.g., MTT). - Optimize Culture Conditions: Ensure optimal cell density, nutrient levels, and pH throughout the experiment. Consider using a more robust cell line if viability is a persistent issue. |
Issue 2: High Variability in Desensitization Between Experiments
Symptom: The extent of this compound-induced desensitization is inconsistent across different experimental runs.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Passage Number: Receptor expression and signaling capacity can change with increasing cell passage numbers.[7] | - Use a Narrow Passage Range: Standardize experiments to use cells within a defined and low passage number range. - Cell Banking: Maintain a well-characterized master and working cell bank to ensure a consistent starting cell population. |
| Variable Cell Confluency: The density of cells at the start of the experiment can influence the outcome. | - Standardize Seeding Density: Ensure consistent cell seeding density across all experiments to achieve a similar level of confluency at the time of this compound addition. |
| Inconsistent Agonist Preparation: Variations in the preparation of this compound solutions can lead to different effective concentrations. | - Fresh Agonist Solutions: Prepare fresh this compound solutions from a validated stock for each experiment. - Consistent Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to the cells across all conditions. |
Data Presentation: Representative Desensitization Data
The following tables present hypothetical data, based on typical findings for β2-adrenergic agonists, to illustrate the expected outcomes of long-term this compound exposure.
Table 1: Time-Dependent Decrease in cAMP Response to a β2-Agonist
| Time Point (hours) | cAMP Production (% of initial response) | Standard Deviation |
| 0 | 100% | ± 5.2 |
| 6 | 75% | ± 6.1 |
| 12 | 52% | ± 4.8 |
| 24 | 35% | ± 3.9 |
| 48 | 21% | ± 3.2 |
Table 2: β2-Adrenergic Receptor Downregulation Following Continuous Agonist Exposure
| Agonist | Treatment Duration (hours) | Receptor Density (Bmax, fmol/mg protein) | % of Control |
| Vehicle Control | 24 | 150.2 | 100% |
| This compound (1 µM) | 24 | 82.6 | 55% |
| Isoproterenol (1 µM) | 24 | 75.1 | 50% |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for Functional Desensitization
This protocol measures the functional response of cells to this compound by quantifying intracellular cyclic AMP (cAMP) levels.
-
Cell Seeding: Seed cells expressing the β2AR into 96-well plates at a density that will result in 80-90% confluency on the day of the assay.
-
Long-Term this compound Exposure: Treat cells with the desired concentration of this compound or vehicle control for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Lysis and cAMP Measurement: At each time point, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
Data Analysis: For each time point, normalize the cAMP levels of this compound-treated cells to the vehicle-treated control. Express the results as a percentage of the initial response (time 0) to visualize the desensitization over time.
Protocol 2: Radioligand Binding Assay for Receptor Downregulation
This protocol quantifies the total number of β2ARs (Bmax) to assess receptor downregulation.
-
Cell Culture and Treatment: Culture cells in larger format plates (e.g., 6-well or 10 cm dishes) and treat with this compound or vehicle for the desired duration (e.g., 24 hours).
-
Membrane Preparation: Harvest the cells, lyse them, and prepare a crude membrane fraction by centrifugation.
-
Binding Assay: Incubate the membrane preparations with a saturating concentration of a radiolabeled β2AR antagonist (e.g., [3H]dihydroalprenolol). Include a set of tubes with an excess of an unlabeled antagonist to determine non-specific binding.
-
Separation and Counting: Separate the bound from free radioligand by rapid filtration. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Bmax (in fmol/mg of protein) to quantify the receptor density in control and this compound-treated samples.
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated β2AR, an early event in desensitization.
-
Cell Transfection/Use of Stable Cell Line: Use a cell line stably expressing a β2AR and a β-arrestin reporter system (e.g., based on enzyme complementation or BRET).
-
Cell Seeding: Seed the cells into an appropriate microplate (e.g., 96- or 384-well).
-
Agonist Stimulation: Stimulate the cells with a range of this compound concentrations for a short period (e.g., 30-60 minutes).
-
Signal Detection: Measure the signal (e.g., luminescence or fluorescence) according to the manufacturer's protocol for the specific assay system.
-
Data Analysis: Plot the signal as a function of this compound concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
Visualizations
References
- 1. Salmeterol-induced desensitization, internalization and phosphorylation of the human beta2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional desensitization of the β2 adrenoceptor is not dependent on agonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-blockers Reverse Agonist-Induced β2-AR Downregulation Regardless of Their Signaling Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and related compounds: molecular modifications and changes in selectivity, affinity and efficacy at beta-adrenoreceptors in guinea-pig atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. Seeding, Subculturing, and Maintaining Cells | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing the Purity of Synthesized Soterenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of soterenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during this compound synthesis?
A1: Impurities in synthesized this compound can be broadly categorized as:
-
Process-related impurities: These arise from side reactions, unreacted starting materials, or intermediates from the synthetic pathway. Common examples could include incompletely reacted precursors or byproducts from acylation and reduction steps.
-
Degradation products: this compound, like other catecholamines, can be susceptible to oxidation and other degradation pathways, especially when exposed to air, light, or non-optimal pH conditions during workup and storage.
-
Residual solvents: Solvents used during the synthesis and purification steps may be present in the final product if not effectively removed.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for quantifying impurities. Mass Spectrometry (MS) can be coupled with LC (LC-MS) to identify the molecular weights of impurities, aiding in their structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product and identifying and quantifying impurities, especially when authentic standards for the impurities are not available. Gas Chromatography (GC) is the standard method for determining residual solvents.
Q3: What are the initial steps to take when a synthesized batch of this compound shows low purity?
A3: When faced with a low-purity batch, the first step is to use analytical methods like HPLC and LC-MS to identify the impurities. Understanding the nature of the main impurities (e.g., starting materials, byproducts, or degradation products) will guide the selection of the most appropriate purification strategy. Reviewing the reaction conditions and work-up procedures can also provide insights into the source of the impurities.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Presence of Unreacted Starting Materials or Intermediates
-
Problem: HPLC analysis indicates the presence of significant amounts of starting materials (e.g., N-(4-amino-3-hydroxyphenyl)methanesulfonamide) or key intermediates.
-
Possible Causes:
-
Incomplete reaction due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Incorrect stoichiometry of reagents.
-
Deactivation of reagents or catalysts.
-
-
Solutions:
-
Reaction Optimization: Ensure the reaction is monitored to completion (e.g., by TLC or HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Reagent Stoichiometry: Carefully re-evaluate and precisely measure the molar ratios of the reactants.
-
Purification: If the impurity is a starting material, it can often be removed by recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be selected to maximize the solubility of this compound at high temperatures and minimize it at low temperatures, while the impurity remains in the mother liquor.
-
Issue 2: Formation of Colored Impurities (Oxidation)
-
Problem: The isolated this compound product is off-white, yellow, or brown, suggesting the presence of oxidation products.
-
Possible Causes:
-
The catechol moiety of this compound is susceptible to oxidation, especially in the presence of oxygen (air), light, or trace metal ions, and at neutral or basic pH.
-
-
Solutions:
-
Inert Atmosphere: Conduct the synthesis, work-up, and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Control of pH: Keep the pH of aqueous solutions acidic during work-up and purification, as catecholamines are more stable at lower pH.
-
Use of Antioxidants: In some cases, small amounts of antioxidants like sodium metabisulfite can be used during the work-up to prevent oxidation.
-
Purification: Activated carbon (charcoal) treatment of a solution of the crude product can sometimes be effective in removing colored impurities. Subsequent recrystallization or chromatography is then necessary.
-
Issue 3: Poor Yield After Recrystallization
-
Problem: A significant loss of product is observed after recrystallization, resulting in a low yield.
-
Possible Causes:
-
The chosen recrystallization solvent or solvent system is too good a solvent for this compound, even at low temperatures.
-
Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.
-
The cooling process was too rapid, leading to the formation of fine crystals or oils instead of a good crystalline solid.
-
-
Solutions:
-
Solvent Selection: Perform small-scale solvent screening to find a solvent or solvent pair where this compound has high solubility when hot and low solubility when cold. Common solvent systems for polar compounds include ethanol/water, methanol/water, or acetone/water.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Controlled Cooling: Allow the hot solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.
-
Second Crop: The mother liquor from the first filtration can be concentrated to obtain a second crop of crystals, which may be of slightly lower purity.
-
Issue 4: Tailing or Broad Peaks in HPLC Analysis
-
Problem: During HPLC analysis, the peak for this compound or impurities is broad or shows tailing, making accurate quantification difficult.
-
Possible Causes:
-
Secondary interactions between the basic amine group of this compound and residual silanol groups on the silica-based stationary phase.
-
Inappropriate mobile phase pH.
-
Column degradation.
-
-
Solutions:
-
Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites on the column.
-
pH Adjustment: Adjust the pH of the aqueous component of the mobile phase to be acidic (e.g., using formic acid or phosphoric acid) to ensure that the amine is protonated.
-
Use of a Different Column: Consider using a column with end-capping or a different stationary phase chemistry that is more suitable for basic analytes.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | 98.0 - 99.5% | Simple, cost-effective, scalable. | Can lead to significant product loss in the mother liquor. May not remove impurities with similar solubility profiles. |
| Flash Column Chromatography | >99.5% | High resolution, capable of separating closely related impurities. | More time-consuming and requires more solvent than recrystallization. Can be less scalable. |
| Preparative HPLC | >99.9% | Highest resolution, ideal for obtaining highly pure material for use as an analytical standard. | Expensive, low throughput, requires specialized equipment. |
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
-
Solvent Selection: In a series of small test tubes, test the solubility of crude this compound hydrochloride in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures such as ethanol/water). The ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography of this compound
-
Stationary Phase: Pack a glass column with silica gel.
-
Mobile Phase Selection: Determine a suitable mobile phase system using thin-layer chromatography (TLC). A common mobile phase for polar, basic compounds might be a mixture of dichloromethane/methanol or ethyl acetate/methanol, often with a small percentage of a base like triethylamine to prevent peak tailing. The ideal system should give the this compound a retention factor (Rf) of approximately 0.3.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent. If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: A logical workflow for the synthesis and purification of this compound.
Technical Support Center: Analytical Method Validation for Soterenol Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the analytical method validation for the quantification of soterenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of this compound using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue in HPLC analysis and can compromise the accuracy and precision of quantification.[1][2] Here are the primary causes and corresponding troubleshooting steps:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes like this compound, causing peak tailing.[3]
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is fully protonated and less likely to interact with silanols.[2]
-
Use a Buffer: Incorporate a buffer (e.g., ammonium formate or ammonium acetate) in the mobile phase to maintain a consistent pH and mask silanol interactions.[3][4]
-
End-Capped Column: Utilize a modern, end-capped HPLC column with minimal residual silanol activity.[4]
-
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4][5]
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.[4]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[1][2]
-
Solution:
-
Backflush the column: Reverse the column direction and flush with a strong solvent to remove particulates from the inlet frit.[1]
-
Column Regeneration: Follow the manufacturer's instructions for column washing and regeneration.
-
Replace the column: If the issue persists, the column may be irreversibly damaged and require replacement.[2]
-
-
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[2]
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to minimize dead volume.
-
Issue 2: Inconsistent Retention Times
Question: The retention time for this compound is shifting between injections. What could be causing this variability?
Answer:
Consistent retention times are critical for reliable peak identification and integration. Fluctuations can be caused by several factors:
-
Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to retention time shifts.
-
Solution:
-
Prepare fresh mobile phase daily and ensure accurate mixing of all components.
-
Degas the mobile phase to prevent bubble formation in the pump.
-
-
-
Pump and Flow Rate Issues: An unstable flow rate from the HPLC pump will directly impact retention times.
-
Solution:
-
Prime the pump to remove any air bubbles.
-
Check for leaks in the pump seals and fittings.
-
Perform a flow rate calibration to ensure accuracy.
-
-
-
Column Temperature Fluctuations: Changes in column temperature can affect the viscosity of the mobile phase and the analyte's interaction with the stationary phase.
-
Solution: Use a column oven to maintain a constant and uniform temperature throughout the analysis.
-
Issue 3: Matrix Effects in LC-MS/MS Analysis
Question: I am observing signal suppression/enhancement for this compound when analyzing biological samples (e.g., plasma, urine). How can I mitigate matrix effects?
Answer:
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, leading to inaccurate quantification.[6]
-
Effective Sample Preparation: The primary strategy to combat matrix effects is to remove interfering components before analysis.[7][8]
-
Solution:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and selectively isolating the analyte.[7]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent where it is soluble, leaving behind many matrix interferences.[9]
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile or methanol can remove a significant portion of the matrix.[8]
-
-
-
Chromatographic Separation: Optimizing the HPLC method can help separate this compound from co-eluting matrix components.
-
Solution: Adjust the mobile phase gradient, or try a different column chemistry to improve the resolution between this compound and interfering peaks.
-
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., this compound-d3) is the most effective way to compensate for matrix effects. The SIL standard will experience the same ionization suppression or enhancement as the analyte, allowing for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters I need to assess for a this compound quantification method according to regulatory guidelines (ICH/FDA)?
A1: According to the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, the following parameters are essential for validating an analytical method for drug quantification:[4][10]
-
Specificity/Selectivity: The ability of the method to accurately measure this compound in the presence of other components, such as impurities, degradation products, and matrix components.[10] This is often assessed through forced degradation studies and analysis of blank matrix samples.[11][12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of this compound in samples within a given range.[10]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by analyzing samples with known concentrations of this compound.[10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[10]
-
Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]
-
Stability: The chemical stability of this compound in the biological matrix under specific storage and processing conditions.[13]
Q2: How do I perform a forced degradation study for this compound?
A2: Forced degradation studies, or stress testing, are conducted to demonstrate the specificity and stability-indicating nature of an analytical method.[11][12][14] The drug substance is subjected to various stress conditions to produce degradation products. Typical stress conditions include:
-
Acid Hydrolysis: this compound is treated with a dilute acid (e.g., 0.1 M HCl) at room temperature or elevated temperature.
-
Base Hydrolysis: The drug is exposed to a dilute base (e.g., 0.1 M NaOH).
-
Oxidation: this compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[11]
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-80°C).
-
Photodegradation: The drug is exposed to UV and visible light to assess its photostability.
The stressed samples are then analyzed by the developed method to ensure that the degradation product peaks are well-resolved from the main this compound peak.
Q3: What are typical acceptance criteria for the validation parameters?
A3: While specific acceptance criteria may vary depending on the application and regulatory requirements, the following are generally accepted for bioanalytical method validation:
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at the LOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte concentration within ±15% of the initial concentration |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Quantification in Pharmaceutical Dosage Forms
This protocol is adapted from methods developed for similar compounds and serves as a starting point for method development and validation.[15]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with formic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient could be 95:5 (Buffer:Organic) ramping to 20:80 over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at the maximum absorbance wavelength of this compound (to be determined, likely around 270-280 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Crush tablets or dissolve the contents of capsules in the mobile phase, sonicate to ensure complete dissolution, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration curve range.
-
Protocol 2: LC-MS/MS Method for this compound Quantification in Human Plasma
This protocol is based on established bioanalytical methods for similar small molecules.[16][17]
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system capable of delivering accurate gradients at high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A fast-separating C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A fast gradient suitable for high-throughput analysis (e.g., 5% B to 95% B in 2-3 minutes).
-
Flow Rate: 0.4-0.5 mL/min
-
Ionization Mode: Positive ESI
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by infusing the standards into the mass spectrometer.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load 100 µL of plasma sample (pre-spiked with internal standard) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia or formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase and inject it into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for this compound Quantification by HPLC-UV.
Caption: Bioanalytical Workflow for this compound in Plasma by LC-MS/MS.
Caption: Logical Flow for Troubleshooting Common HPLC/LC-MS Issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uhplcs.com [uhplcs.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 10. nacalai.com [nacalai.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
- 17. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Soterenol and Isoproterenol on Airway Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of soterenol and isoproterenol on airway smooth muscle, drawing upon key experimental data to inform research and development in respiratory therapeutics.
Executive Summary
Isoproterenol, a non-selective β-adrenergic agonist, has long served as a benchmark for bronchodilator efficacy. This compound, a related compound, has also been investigated for its effects on airway smooth muscle. This guide synthesizes in vitro data to compare their potency, intrinsic activity, and receptor binding characteristics. While both agents induce relaxation of airway smooth muscle, isoproterenol generally exhibits higher potency. This compound, however, has been characterized as a partial agonist, which may have implications for its clinical profile.
Quantitative Comparison of Efficacy
The following table summarizes the key quantitative parameters for this compound and isoproterenol based on in vitro studies on guinea pig tracheal smooth muscle.
| Parameter | This compound | Isoproterenol | Reference |
| EC50 (Tracheal Relaxation) | 1.8 x 10⁻⁸ M | 2.9 x 10⁻⁹ M | [1] |
| Intrinsic Activity | Partial Agonist | Full Agonist | [2] |
| Receptor Binding Affinity (Ki) | Data not available | ~11.8 nM (High affinity state for β2AR) | [3] |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response. Intrinsic activity refers to the ability of a drug to elicit a maximal response.
Signaling Pathways and Experimental Workflow
The relaxation of airway smooth muscle by both this compound and isoproterenol is primarily mediated through the activation of β2-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP).
A typical experimental workflow to assess the efficacy of these compounds on airway smooth muscle is outlined below.
Detailed Experimental Protocols
In Vitro Tracheal Smooth Muscle Relaxation Assay
This protocol is adapted from studies assessing the relaxant effects of β-adrenergic agonists on isolated guinea pig trachea.
a. Tissue Preparation:
-
Male Hartley guinea pigs (250-350 g) are euthanized by a humane method.
-
The trachea is rapidly excised and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The trachea is cleaned of adhering connective tissue and cut into rings, each 2-3 cartilage bands in width.
b. Organ Bath Setup:
-
Tracheal rings are suspended between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.
c. Experimental Procedure:
-
An optimal resting tension of 1 g is applied to the tracheal rings, and they are allowed to equilibrate for at least 60 minutes. During this period, the Krebs-Henseleit solution is changed every 15 minutes.
-
After equilibration, the tissues are contracted with a submaximal concentration of a contractile agent such as histamine (10⁻⁵ M) or methacholine to induce a stable tonic contraction.
-
Once a stable contraction plateau is reached, a cumulative concentration-response curve is generated by the stepwise addition of this compound or isoproterenol to the organ bath.
-
The relaxation at each concentration is recorded as a percentage of the pre-induced contraction.
d. Data Analysis:
-
The concentration of the agonist that produces 50% of the maximum relaxation (EC50) is calculated by non-linear regression analysis of the concentration-response curve.
β-Adrenergic Receptor Binding Assay
This protocol outlines a general method for determining the binding affinity of this compound and isoproterenol to β-adrenergic receptors.
a. Membrane Preparation:
-
Airway smooth muscle tissue or cells expressing β2-adrenergic receptors are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
b. Binding Assay:
-
The binding assay is performed in a final volume of 250 µL containing the membrane preparation, a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]dihydroalprenolol), and varying concentrations of the competing unlabeled ligand (this compound or isoproterenol).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 1 µM propranolol).
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
c. Separation and Detection:
-
The assay is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
d. Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) for the competing ligand is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
cAMP Accumulation Assay
This protocol describes a method to measure the functional consequence of β-adrenergic receptor activation.
a. Cell Culture and Treatment:
-
Human airway smooth muscle cells are cultured to near confluence in appropriate growth medium.
-
Prior to the assay, the growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.
-
The cells are then stimulated with varying concentrations of this compound or isoproterenol for a defined time at 37°C.
b. Cell Lysis and cAMP Measurement:
-
The stimulation is terminated by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl).
-
The intracellular cAMP concentration in the cell lysates is determined using a commercially available cAMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.
c. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP levels in the samples are interpolated from the standard curve and are typically normalized to the protein concentration of the cell lysate.
-
The concentration of the agonist that produces 50% of the maximal cAMP accumulation (EC50) is determined from the dose-response curve.
References
- 1. Mechanism of isoproterenol-induced desensitization of tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-promoted high affinity state of the beta-adrenergic receptor in human neutrophils: modulation by corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of soterenol's selectivity for beta-2 over beta-1 adrenergic receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of soterenol's selectivity for the beta-2 adrenergic receptor (β2AR) over the beta-1 adrenergic receptor (β1AR). While direct, recent quantitative comparisons for this compound are limited in readily available literature, this document synthesizes historical data and contrasts it with modern pharmacological data for other prominent β2-agonists. The information is intended to offer a comprehensive understanding of the experimental validation of its receptor selectivity.
Comparative Receptor Binding and Functional Potency
The selectivity of a beta-adrenergic agonist is a critical determinant of its therapeutic window, distinguishing between desired effects (e.g., bronchodilation via β2AR) and potential side effects (e.g., cardiac stimulation via β1AR). This selectivity is quantified through binding affinity (Ki) and functional potency (EC50 or pD2).
Table 1: Beta-Adrenergic Receptor Binding Affinities (pKi)
| Compound | pKi at human β1AR | pKi at human β2AR | β2/β1 Selectivity Ratio (Binding) |
| This compound | Data not available from recent comprehensive studies | Data not available from recent comprehensive studies | - |
| Isoproterenol | 6.4 | 7.0 | 4 |
| Salbutamol | 5.2 | 6.5 | 20 |
| Formoterol | 6.1 | 8.6 | 316 |
| Salmeterol | 5.7 | 9.3 | 3981 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated from the antilog of the difference in pKi values.
Table 2: Beta-Adrenergic Receptor Functional Potencies (pD2)
| Compound | pD2 at human β1AR | pD2 at human β2AR | β2/β1 Selectivity Ratio (Function) |
| This compound | Data not available from recent comprehensive studies | Data not available from recent comprehensive studies | - |
| Isoproterenol | 7.7 | 8.2 | 3.2 |
| Salbutamol | 5.9 | 7.3 | 25 |
| Formoterol | 6.5 | 9.0 | 316 |
| Salmeterol | 6.4 | 8.5 | 126 |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. The selectivity ratio is calculated from the antilog of the difference in pD2 values.
Experimental Protocols
The determination of a beta-agonist's selectivity profile relies on standardized in vitro assays. The two primary methods are radioligand binding assays and functional assays measuring downstream signaling.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of this compound and other agonists for β1AR and β2AR.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells stably expressing a high density of either human β1AR or β2AR (e.g., CHO or HEK293 cells).
-
Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [³H]dihydroalprenol ([³H]DHA) or [³H]CGP-12177, is used to label the receptors.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Counting: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound. The radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation)
These assays measure the cellular response to receptor activation, providing a measure of the compound's potency (EC50) and efficacy.
Objective: To determine the half-maximal effective concentration (EC50) of this compound and other agonists in stimulating cAMP production via β1AR and β2AR.
Methodology:
-
Cell Culture: Whole cells expressing either human β1AR or β2AR are cultured in multi-well plates.
-
Phosphodiesterase Inhibition: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine - IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
Agonist Stimulation: The cells are then stimulated with a range of concentrations of the test agonist (e.g., this compound) for a defined period.
-
cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is quantified using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Visualizing the Mechanisms
To better understand the processes involved in determining and mediating this compound's selectivity, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Caption: General Workflow for Determining Beta-Agonist Selectivity.
Comparative Analysis of Soterenol and Salbutamol: A Focus on Duration of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the β2-adrenergic receptor agonists soterenol and salbutamol, with a primary focus on their duration of action. Salbutamol, also known as albuterol, is a widely used short-acting bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1][2][3]. This compound, an analog of salbutamol, was developed as a bronchodilator but was never commercially marketed[4]. Consequently, the available data on this compound is limited and primarily derived from early preclinical studies. This comparison summarizes the existing experimental data to offer a comparative perspective on these two molecules.
Data Summary
The quantitative data on the duration of action and related pharmacokinetic parameters for this compound and salbutamol are presented below. It is important to note the disparity in the volume of available data, with extensive clinical and preclinical information for salbutamol and very limited preclinical data for this compound.
| Parameter | This compound | Salbutamol |
| Drug Class | β-Adrenergic Receptor Agonist, Bronchodilator | β2-Adrenergic Receptor Agonist, Bronchodilator |
| Development Status | Never Marketed | Widely Marketed |
| Onset of Action (Inhaled) | Data not available in recent literature. Early studies suggest rapid onset. | Typically within 5 minutes, with maximal effects at 15-30 minutes.[5] |
| Duration of Action (Inhaled) | Data from preclinical studies is limited and not directly comparable to modern clinical data. | 3 to 6 hours.[1] |
| Half-life | Data not available in recent literature. | Approximately 3 to 6 hours.[5] |
| Receptor Selectivity | β-adrenergic receptor agonist. | Selective for β2-adrenergic receptors.[2] |
Experimental Protocols
The evaluation of the duration of action for bronchodilators like this compound and salbutamol typically involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments that would be cited in a direct comparative study.
In Vitro Assessment of Bronchodilator Activity
Objective: To determine the potency and efficacy of the compounds in relaxing airway smooth muscle.
Methodology:
-
Tissue Preparation: Guinea pig tracheas are isolated and cut into spiral strips or rings.
-
Mounting: The tracheal preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Contraction: A contractile agent, such as histamine or methacholine, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.
-
Drug Administration: Cumulative concentrations of this compound or salbutamol are added to the organ baths.
-
Measurement: The relaxation of the tracheal muscle is measured isometrically using a force transducer.
-
Data Analysis: Concentration-response curves are plotted, and parameters such as EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) are calculated to compare the potency and efficacy of the two drugs.
In Vivo Measurement of Bronchodilation Duration
Objective: To assess the duration of the bronchodilator effect in a living organism.
Methodology:
-
Animal Model: Anesthetized guinea pigs or dogs are often used.
-
Airway Resistance Measurement: A baseline measurement of airway resistance is obtained using techniques like whole-body plethysmography.
-
Bronchoconstriction Induction: A bronchoconstrictor, such as acetylcholine or histamine, is administered intravenously or via aerosol to induce a consistent increase in airway resistance.
-
Drug Administration: this compound or salbutamol is administered, typically via inhalation or intravenous injection.
-
Time-Course Measurement: Airway resistance is measured at regular intervals over several hours following drug administration.
-
Data Analysis: The percentage reduction in bronchoconstriction is plotted against time to determine the onset of action, peak effect, and the duration of action (time taken for the effect to return to a certain percentage of the baseline).
Signaling Pathway and Experimental Workflow
β2-Adrenergic Receptor Signaling Pathway
Both this compound and salbutamol exert their effects by acting as agonists at β2-adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors on airway smooth muscle cells leads to a signaling cascade that results in muscle relaxation and bronchodilation.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound and related compounds: molecular modifications and changes in selectivity, affinity and efficacy at beta-adrenoreceptors in guinea-pig atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Soterenol's Adrenergic Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Soterenol, a β-adrenergic agonist, exhibits a notable degree of cross-reactivity with other adrenergic receptor subtypes, a factor of critical importance in drug development and pharmacological research. This guide provides a comparative analysis of this compound's interaction with various adrenergic receptors, supported by experimental data and methodologies, to offer a comprehensive understanding of its selectivity profile.
Quantitative Analysis of Adrenergic Receptor Activity
While primarily recognized for its β-adrenergic agonist properties, this compound demonstrates significant activity at α-adrenergic receptors. This cross-reactivity distinguishes it from other β-agonists like isoproterenol, salbutamol, and terbutaline.[1] The following table summarizes the available quantitative data on this compound's activity at different adrenergic receptor subtypes. Note: Comprehensive quantitative data (Ki or EC50 values) for this compound across a full panel of human adrenergic receptor subtypes in a single, directly comparable study is limited in the public domain. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Receptor Subtype | Ligand | Parameter | Value | Species/Tissue | Reference |
| α-Adrenoceptor | This compound | Functional Activity | Potent stimulant action | Rabbit aorta, portal vein; Guinea-pig vas deferens; Cat nictitating membrane | [1] |
| β-Adrenoceptor | This compound | Functional Activity | Stimulant properties | Guinea-pig atria and trachea | [2] |
Key Observation: this compound's potent stimulant action on α-adrenoceptors, leading to dose-dependent contraction of various smooth muscle tissues, is a significant aspect of its pharmacological profile that is not observed with other common β-agonists.[1] This effect was inhibited by the α-blocker phentolamine, confirming the involvement of α-adrenergic receptors.[1]
Signaling Pathways
The primary signaling pathway for β2-adrenergic receptors, the main target of this compound, involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger then activates protein kinase A (PKA), leading to various cellular responses. This compound's cross-reactivity with α1-adrenergic receptors would involve the Gq protein signaling pathway, leading to the activation of phospholipase C and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and smooth muscle contraction.
β2-Adrenergic Receptor Signaling Pathway
Caption: this compound activates the β2-adrenergic receptor, initiating a Gs-protein-mediated signaling cascade.
Experimental Protocols
The following provides a generalized methodology for a radioligand binding assay, a common technique used to determine the affinity of a ligand for a receptor.
Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes (α1, α2, β1, β2, β3).
Materials:
-
Cell membranes expressing the specific human adrenergic receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β).
-
This compound hydrochloride.
-
Non-specific binding control (a high concentration of a non-radiolabeled antagonist for the specific receptor).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation.
-
Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled this compound and the prepared cell membranes. Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a competing non-radiolabeled antagonist).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value (the inhibition constant for this compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow
Caption: Workflow for a radioligand displacement binding assay.
Conclusion
The available evidence clearly indicates that this compound is not a highly selective β2-adrenergic agonist and possesses significant α-adrenergic stimulating properties. This cross-reactivity is a critical consideration for its therapeutic application and for its use as a pharmacological tool in research. Further quantitative studies using a standardized panel of human recombinant adrenergic receptors are necessary to fully elucidate the precise selectivity profile of this compound and to enable more direct comparisons with other adrenergic ligands. Such data would be invaluable for drug development professionals aiming to design more selective β-agonists with improved therapeutic indices.
References
- 1. Potent alpha-adrenoceptor action of this compound on vascular and other smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and related compounds: molecular modifications and changes in selectivity, affinity and efficacy at beta-adrenoreceptors in guinea-pig atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of Formoterol's and Soterenol's Signaling Bias at the β2-Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling properties of two β2-adrenergic receptor (β2AR) agonists: formoterol, a widely used long-acting β2-agonist (LABA), and soterenol. The focus is on their signaling bias, the phenomenon where a ligand preferentially activates one downstream signaling pathway over another. Understanding this bias is crucial for developing safer and more effective therapeutics.
While extensive data exists for formoterol, characterizing it as a relatively balanced agonist in terms of G-protein (Gs) versus β-arrestin signaling, there is a notable lack of publicly available experimental data directly assessing the signaling bias of this compound. This guide will present the known quantitative data for formoterol and provide the experimental framework through which this compound could be evaluated, thereby highlighting a significant gap in the current pharmacological landscape.
β2-Adrenergic Receptor Signaling Pathways
The β2-adrenergic receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of respiratory diseases like asthma and COPD. Its activation triggers two primary signaling cascades:
-
The Gs-cAMP Pathway: This canonical pathway is responsible for the desired therapeutic effect of bronchodilation. Agonist binding to the β2AR activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in smooth muscle relaxation.
-
The β-Arrestin Pathway: This pathway is primarily involved in receptor desensitization and internalization, which can lead to tolerance to the drug's effects. Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, creating a binding site for β-arrestins. β-arrestin binding uncouples the receptor from Gs, terminating G-protein signaling, and can also initiate its own downstream signaling events, some of which have been associated with adverse effects.
A biased agonist will show a preference for activating one of these pathways over the other. A Gs-biased agonist would theoretically provide potent bronchodilation with reduced receptor desensitization and fewer side effects.
β2-Adrenergic Receptor Signaling Pathways
Quantitative Comparison of Signaling Bias
The signaling bias of a ligand is often quantified by comparing its potency (EC50) and efficacy (Emax) for the Gs-cAMP pathway versus the β-arrestin recruitment pathway. A "bias factor" can be calculated to represent the degree of preference for one pathway. Formoterol has been characterized as a relatively balanced agonist, meaning it activates both pathways with similar efficacy.
Unfortunately, direct experimental data on the signaling bias of this compound is not available in the peer-reviewed literature. Therefore, a direct quantitative comparison is not possible at this time. The table below summarizes the available data for formoterol and indicates the missing data for this compound.
| Ligand | Pathway | Potency (pEC50) | Efficacy (Emax) | Bias Factor (relative to a reference) |
| Formoterol | Gs (mGs recruitment) | 8.0 ± 0.2[1] | 100% (reference)[2] | 0 (reference)[2] |
| β-arrestin2 recruitment | 7.9 ± 0.4[1] | 100% (reference)[2] | 0 (reference)[2] | |
| This compound | Gs (mGs recruitment) | Data not available | Data not available | Data not available |
| β-arrestin2 recruitment | Data not available | Data not available | Data not available |
Note: The data for formoterol is derived from a study where it was used as the reference "balanced" agonist.[1][2] The bias factor of 0 indicates this balanced profile.
Experimental Protocols for Assessing Signaling Bias
To determine the signaling bias of a compound like this compound, a series of in vitro experiments are required. A common and robust method is the Bioluminescence Resonance Energy Transfer (BRET) assay.
BRET Assay for G-protein and β-arrestin Recruitment
Objective: To quantify the potency and efficacy of a ligand in inducing the interaction between the β2-adrenergic receptor and either the Gs protein or β-arrestin.
Principle: BRET is a proximity-based assay that measures the interaction between two proteins tagged with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., green fluorescent protein, GFP). When the two proteins interact, the energy from the luciferase is transferred to the GFP, which then emits light at its characteristic wavelength. The ratio of GFP to Rluc emission is the BRET signal.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used as they are easily transfected and provide a low-background system.
-
Transfection:
-
For Gs recruitment: Cells are co-transfected with plasmids encoding for β2AR fused to Rluc (β2AR-Rluc) and a Gs protein subunit (e.g., Gαs) fused to GFP (Gαs-GFP). To assess the recruitment of a mini-Gs protein, which is a truncated and engineered Gαs subunit often used for structural and biochemical studies, cells would be transfected with β2AR-Rluc and mini-Gs-GFP.
-
For β-arrestin recruitment: Cells are co-transfected with plasmids for β2AR-Rluc and β-arrestin2 fused to GFP (β-arrestin2-GFP).
-
-
Cell Culture: Transfected cells are cultured for 24-48 hours to allow for protein expression.
-
Assay Protocol:
-
Cells are harvested and seeded into a white, 96-well microplate.
-
The cells are then stimulated with increasing concentrations of the test ligand (e.g., this compound) and a reference ligand (e.g., formoterol).
-
The luciferase substrate (e.g., coelenterazine h) is added.
-
The plate is read using a microplate reader capable of detecting both the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
The BRET ratio is calculated for each well.
-
Dose-response curves are generated by plotting the BRET ratio against the ligand concentration.
-
The potency (EC50) and efficacy (Emax) for each pathway are determined from these curves using non-linear regression.
-
The signaling bias is then calculated using an appropriate mathematical model, such as the Black and Leff operational model, comparing the relative potency and efficacy of the test ligand to a reference balanced agonist.
-
Experimental Workflow for BRET-based Signaling Bias Assay
Conclusion and Future Directions
The available evidence strongly characterizes formoterol as a balanced agonist at the β2-adrenergic receptor, activating both the therapeutically beneficial Gs-cAMP pathway and the desensitization-associated β-arrestin pathway to a similar extent.[2] In stark contrast, there is a clear absence of published data on the signaling bias of this compound. This represents a critical knowledge gap.
Future research should prioritize the characterization of this compound's signaling profile using established methods such as the BRET assay described above. Such studies would not only elucidate the pharmacological properties of this compound but also contribute to a broader understanding of how ligand structure dictates functional selectivity at the β2AR. For drug development professionals, this information is invaluable for the rational design of next-generation β2AR agonists with improved therapeutic profiles. Researchers are encouraged to undertake a direct, side-by-side comparison of this compound and formoterol to definitively place this compound within the landscape of biased agonism.
References
A Comparative Pharmacological Profile of Soterenol and Other β2-Adrenergic Receptor Agonists
A detailed guide for researchers and drug development professionals validating the pharmacological characteristics of the β2-adrenergic receptor agonist, soterenol, in comparison to established alternatives such as salbutamol, formoterol, and salmeterol.
This guide provides a comprehensive analysis of the reported pharmacological profile of this compound, a β-adrenergic receptor agonist, and juxtaposes it with commonly used β2-agonists in respiratory medicine. The data presented herein is curated from various in vitro studies to offer a quantitative comparison of their receptor binding affinities and functional potencies. Detailed experimental protocols for key assays are also provided to aid in the validation and replication of these findings.
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and its comparators—salbutamol, salmeterol, and formoterol—at β1 and β2-adrenergic receptors. This data is crucial for understanding the potency and selectivity of these compounds.
| Drug | Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| This compound | β-Adrenergic | Relative Potency | 2-6 times less active than Isoprenaline | Guinea Pig (various tissues) | [1] |
| Salbutamol | β2-Adrenergic | -log EC50 (M) | 7.82 ± 0.08 | Guinea Pig Trachea | [2][3] |
| β2-Adrenergic | pKA | 5.9 | Guinea Pig Trachea | [4] | |
| Salmeterol | β2-Adrenergic | Ki (nM) | 1.5 | Human WT β2AR | |
| β1/β2 Selectivity | Ki Ratio (β1/β2) | ~1500 | Human WT β1/β2AR | ||
| β2-Adrenergic | -log EC50 (M) | 7.50 ± 0.13 | Guinea Pig Trachea | [2][3] | |
| β2-Adrenergic | pA2 | 9.0 | Guinea Pig Trachea | [5] | |
| β2-Adrenergic | pKA | 7.4 | Guinea Pig Trachea | [4] | |
| Formoterol | β2-Adrenergic | -log EC50 (M) | 9.32 ± 0.05 | Guinea Pig Trachea | [2][3] |
| β2-Adrenergic | EC50 (nM) | ~1 | Guinea Pig Trachea & Human Bronchus | [6] |
Table 1: In Vitro Pharmacological Data of this compound and Comparator β2-Adrenergic Agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for researchers aiming to replicate and validate the pharmacological profiles of these compounds.
Radioligand Binding Assay for β-Adrenergic Receptors
This assay is employed to determine the binding affinity (Ki or Kd) of a compound to specific receptor subtypes.
1. Membrane Preparation:
-
Tissues or cells expressing the target β-adrenergic receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors.
-
The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]dihydroalprenolol), and varying concentrations of the unlabeled test compound (e.g., this compound or a comparator).
-
Separate wells are included to measure total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled antagonist).
3. Incubation and Filtration:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity on each filter is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Adenylyl Cyclase Activation
This assay measures the functional potency (EC50) and efficacy (Emax) of a β-adrenergic agonist by quantifying the production of cyclic AMP (cAMP), a downstream second messenger.
1. Cell Culture and Treatment:
-
Cells expressing the β-adrenergic receptor of interest are cultured to an appropriate density.
-
The cells are then treated with varying concentrations of the agonist (e.g., this compound or a comparator).
2. cAMP Accumulation:
-
The agonist stimulation leads to the activation of adenylyl cyclase, which converts ATP to cAMP.
-
The reaction is typically carried out in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
3. Cell Lysis and cAMP Measurement:
-
After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is quantified using a variety of methods, such as competitive enzyme immunoassays (EIA) or commercially available kits based on fluorescence or luminescence.
4. Data Analysis:
-
A dose-response curve is generated by plotting the measured cAMP concentration against the logarithm of the agonist concentration.
-
The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined from the curve using non-linear regression analysis.
Isolated Tissue Assay: Guinea Pig Trachea Relaxation
This ex vivo assay assesses the functional potency of a bronchodilator by measuring its ability to relax pre-contracted airway smooth muscle.
1. Tissue Preparation:
-
A guinea pig is euthanized, and the trachea is carefully dissected and cleaned of adhering connective tissue.
-
The trachea is cut into rings or strips and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
2. Contraction and Relaxation Measurement:
-
The tracheal preparations are connected to an isometric force transducer to record changes in muscle tension.
-
The tissues are pre-contracted with a spasmogen such as histamine or carbachol to induce a stable level of tone.
-
Cumulative concentrations of the β-agonist (e.g., this compound or a comparator) are then added to the organ bath, and the resulting relaxation of the tracheal muscle is recorded.
3. Data Analysis:
-
The relaxation at each agonist concentration is expressed as a percentage of the maximal relaxation induced by a standard full agonist (e.g., isoprenaline) or as a percentage reversal of the pre-contraction tone.
-
A concentration-response curve is constructed, and the EC50 value is determined to quantify the potency of the agonist in relaxing the airway smooth muscle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway activated by β2-adrenergic agonists and a typical experimental workflow for a radioligand binding assay.
β2-Adrenergic Receptor Signaling Pathway
Radioligand Binding Assay Workflow
References
- 1. Pharmacologic potency and selectivity of a new bronchodilator agent: this compound (MJ 1992) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salmeterol, a novel, long-acting beta 2-adrenoceptor agonist: characterization of pharmacological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study: Metabolic Stability of Soterenol Versus Modern Beta-Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of the historical beta-agonist soterenol against a panel of modern, long-acting beta-agonists (LABAs) currently in clinical use. The objective is to offer a clear comparison of their metabolic profiles, supported by available experimental data and detailed methodologies for key in vitro assays. This information is intended to aid researchers and drug development professionals in understanding the metabolic liabilities and advantages of different generations of beta-agonists.
Introduction to Beta-Agonists and Metabolic Stability
Beta-adrenergic receptor agonists are a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic efficacy is not solely dependent on their pharmacological activity but also significantly influenced by their pharmacokinetic properties, particularly their metabolic stability. A drug's metabolic stability determines its half-life, bioavailability, and potential for drug-drug interactions, thereby impacting its dosing frequency and safety profile. Early generation beta-agonists, like this compound, have been largely superseded by modern LABAs, which were designed for improved duration of action and metabolic stability.
Comparative Metabolic Stability Data
The following table summarizes the available data on the metabolic stability of this compound and selected modern beta-agonists. It is important to note that direct comparative studies under identical experimental conditions are limited, and data for this compound, an older compound, is particularly scarce in modern in vitro metabolic assays.
| Compound | Primary Metabolic Pathways | Key Metabolizing Enzymes | In Vitro Half-Life (t½) in Human Liver Microsomes (HLM) | In Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) |
| This compound | Believed to undergo conjugation (glucuronidation and/or sulfation) of its phenolic hydroxyl groups. Potential for some oxidative metabolism. | Specific CYP and UGT isoforms not extensively studied. | Data not available in recent literature. | Data not available in recent literature. |
| Salmeterol | Extensive α-hydroxylation of the side chain.[1] | Primarily CYP3A4.[2] | Low to moderate | Moderate |
| Formoterol | Primarily direct glucuronidation of the phenolic hydroxyl groups. O-demethylation followed by glucuronidation is a secondary pathway.[1][3][4] | UGT1A1, UGT1A7, UGT1A9, UGT2B7 (Glucuronidation); CYP2D6, CYP2C19, CYP2C9, CYP2A6 (O-demethylation).[5] | Stereoselective, with the (S,S)-enantiomer metabolizing faster than the (R,R)-enantiomer.[3][4] | Stereoselective and highly variable between individuals.[3][4] |
| Indacaterol | Hydroxylation, O-glucuronidation of the phenolic hydroxyl group, and N-glucuronidation. Unchanged drug is a major component in circulation.[6] | UGT1A1 (major), CYP3A4 (minor).[7] | Relatively stable. | Low |
| Olodaterol | Direct glucuronidation and O-demethylation at the methoxy moiety, followed by conjugation.[5] | UGT1A1, UGT1A7, UGT1A9, UGT2B7 (Glucuronidation); CYP2C9, CYP2C8 (O-demethylation).[5] | Data not available in a directly comparable format. | Data not available in a directly comparable format. |
| Vilanterol | Extensive first-pass metabolism via O-dealkylation.[8] | Primarily CYP3A4. | Rapidly metabolized. | High |
Note: The lack of specific quantitative data for this compound in modern in vitro systems like human liver microsomes (HLM) is a significant gap in the literature, reflecting its status as an older, less-studied compound in the context of modern drug metabolism science. The data for modern beta-agonists is derived from various sources and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
The assessment of metabolic stability is crucial in drug discovery and development. The following are detailed methodologies for two of the most common in vitro assays used to determine the metabolic fate of drug candidates.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is a standard, high-throughput method to evaluate the intrinsic clearance of a compound primarily due to Phase I metabolism, particularly by cytochrome P450 (CYP) enzymes.
1. Materials and Reagents:
-
Test compound and positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug).
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Magnesium chloride (MgCl₂).
-
Acetonitrile or other suitable organic solvent for reaction termination.
-
Internal standard for analytical quantification.
2. Experimental Procedure:
-
Preparation: Prepare stock solutions of the test compound and controls. The final incubation concentration is typically around 1 µM.
-
Incubation: In a 96-well plate, pre-warm a mixture of HLM (e.g., 0.5 mg/mL protein concentration), phosphate buffer, and MgCl₂ at 37°C.
-
Reaction Initiation: Add the test compound to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point relative to the 0-minute sample.
3. Data Analysis:
-
The percentage of the parent compound remaining is plotted against time.
-
The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein amount).
In Vitro Metabolic Stability Assay Using Human Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors in a more physiologically relevant cellular environment.
1. Materials and Reagents:
-
Test compound and positive control compounds.
-
Cryopreserved or fresh human hepatocytes.
-
Hepatocyte culture medium (e.g., Williams' Medium E) with appropriate supplements.
-
Collagen-coated culture plates.
-
Organic solvent for reaction termination.
-
Internal standard for analytical quantification.
2. Experimental Procedure:
-
Cell Culture: Plate the hepatocytes on collagen-coated plates and allow them to attach and form a monolayer.
-
Preparation: Prepare a solution of the test compound in the culture medium at the desired final concentration (typically 1 µM).
-
Incubation: Remove the plating medium from the hepatocytes and add the medium containing the test compound. Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Time Points: Collect samples of the incubation medium at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Termination and Sample Collection: At each time point, collect an aliquot of the medium and terminate the enzymatic activity by adding a cold organic solvent with an internal standard. The cells can also be lysed to analyze intracellular compound and metabolite concentrations.
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining over time.
3. Data Analysis:
-
The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½).
-
The intrinsic clearance (CLint) is calculated and typically expressed as µL/min/10⁶ cells.
Visualizing Metabolic Pathways and Experimental Workflows
Beta-Agonist Signaling Pathway
The therapeutic effect of beta-agonists is initiated by their binding to beta-2 adrenergic receptors, leading to a cascade of intracellular events that result in bronchodilation.
References
- 1. researchgate.net [researchgate.net]
- 2. Differences in the glucuronidation of resveratrol and pterostilbene: altered enzyme specificity and potential gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective glucuronidation of formoterol by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective glucuronidation of formoterol by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the cardiovascular and metabolic effects of formoterol, salbutamol and fenoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0258397) [hmdb.ca]
- 7. A comparison of the beta-adrenoceptor stimulant properties of salbutamol, orciprenaline and this compound with those of isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective formation of fenoterol-para-glucuronide and fenoterol-meta-glucuronide in rat hepatocytes and enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Soterenol vs. Isoproterenol: A Head-to-Head Comparison of Inotropic and Chronotropic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the inotropic (affecting the force of contraction) and chronotropic (affecting the heart rate) effects of soterenol and the well-characterized non-selective β-adrenergic agonist, isoproterenol. This analysis is supported by experimental data from studies on isolated cardiac tissues.
Executive Summary
This compound, a β-adrenoceptor agonist, demonstrates both inotropic and chronotropic activity, though with lower intrinsic activity and potency compared to the benchmark agonist, isoproterenol. A key distinguishing feature of this compound is its potent α-adrenoceptor stimulant action, a property not shared by isoproterenol. This dual agonism can lead to a different cardiovascular profile, including an increase in mean arterial blood pressure and a corresponding decrease in heart rate in vivo, which contrasts with the typical effects of isoproterenol.
Quantitative Data Comparison
The following table summarizes the comparative β-adrenoceptor effects of this compound and isoproterenol on isolated guinea-pig tissues. The data is derived from studies measuring the responses of atrial, tracheal, uterine, and ileal preparations.
| Parameter | This compound | Isoproterenol | Reference |
| Relative Potency | 2 to 6 times less active | Benchmark | [1] |
| Intrinsic Activity | Lower | Higher | [1] |
| Receptor Selectivity | β-adrenoceptor agonist with potent α-adrenoceptor stimulant action | Non-selective β-adrenoceptor agonist |
Experimental Protocols
The comparative data presented above were primarily obtained using isolated organ bath experiments with guinea-pig tissues. A detailed methodology for such experiments is outlined below.
Isolated Guinea-Pig Atria Preparation
Objective: To assess the inotropic and chronotropic effects of this compound and isoproterenol on isolated cardiac tissue.
Methodology:
-
Animal Model: Male guinea pigs are typically used.
-
Tissue Preparation:
-
The animal is euthanized, and the heart is rapidly excised and placed in a dissecting dish containing an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
The atria are carefully dissected from the ventricles. For chronotropic studies, the right atrium (containing the sinoatrial node) is used. For inotropic studies, the left atrium is often used and electrically stimulated at a constant frequency.
-
-
Experimental Setup:
-
The isolated atrial preparations are mounted in an organ bath containing a physiological salt solution maintained at a constant temperature (e.g., 37°C) and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
One end of the atrial strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractile force (inotropy). For spontaneously beating right atria, the rate of contraction is measured to determine chronotropic effects.
-
-
Data Acquisition:
-
The preparation is allowed to equilibrate for a specified period (e.g., 60 minutes) under a resting tension.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the agonist (this compound or isoproterenol) to the organ bath at set time intervals.
-
The developed tension (in grams or millinewtons) and the rate of contraction (in beats per minute) are recorded.
-
-
Data Analysis:
-
The effects of the agonists are expressed as a percentage of the maximal response to a standard agonist like isoproterenol.
-
The potency of the agonists is often expressed as the pD2 value (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response).
-
Signaling Pathways
The cardiac effects of both this compound and isoproterenol are primarily mediated through their interaction with adrenergic receptors on cardiomyocytes.
Caption: Signaling pathways of this compound and Isoproterenol.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the inotropic and chronotropic effects of this compound and isoproterenol in an isolated heart preparation.
References
Independent Verification of Soterenol's Receptor Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Soterenol's receptor binding characteristics against other prominent beta-adrenergic agonists. The information presented is intended to support independent verification and further research into its pharmacological profile. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided for key assays.
Comparative Analysis of Receptor Binding Affinity
This compound is a beta-adrenergic receptor agonist, and its binding affinity is a critical determinant of its pharmacological activity. To provide context, its characteristics are compared with other well-established beta-agonists. The following table summarizes the available quantitative data on the binding affinity and efficacy of this compound and its comparators at the beta-2 adrenergic receptor, the primary target for bronchodilators.
| Compound | Binding Affinity (pKi/pKA) | Affinity (Ki/KA) | Efficacy (% of maximal response) | Receptor Subtype Selectivity |
| This compound | ~2-6 times less active than Isoprenaline | - | 59 ± 3% (compared to Formoterol) | High for β2 |
| Salbutamol (Albuterol) | 5.83 ± 0.06 (pKi), 5.9 (pKA) | - | - | Less selective than Formoterol and Salmeterol |
| Isoprenaline | - | 2-3 x 10⁻⁶ M (KA on WKY papillary muscle) | Full agonist (>90% relaxation) | Non-selective |
| Formoterol | 8.2 ± 0.09 (pKi) | 2.6 nM (Ki) | 86 ± 5% | Highly selective for β2 |
| Salmeterol | 8.3 ± 0.04 (pKi), 7.4 (pKA) | 1.5 nM (Ki) | 62 ± 3% | Highly selective for β2 |
Experimental Protocols
The determination of receptor binding affinity is a fundamental aspect of pharmacological research. The data presented in this guide is typically derived from radioligand binding assays.
Radioligand Binding Assay: A Detailed Methodology
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor. The following protocol outlines a typical competitive binding assay used to determine the binding affinity of an unlabeled compound (like this compound) for the beta-2 adrenergic receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the beta-2 adrenergic receptor are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a suitable assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol) with known high affinity for the beta-2 adrenergic receptor is used.
-
The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Binding:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in parallel incubations containing a high concentration of a non-labeled antagonist to saturate all specific binding sites.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
5. Data Analysis:
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value (the inhibition constant), which represents the affinity of the unlabeled compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow of a radioligand binding assay and the beta-2 adrenergic receptor signaling pathway.
Safety Operating Guide
Navigating the Disposal of Soterenol: A Procedural Guide for Laboratory Professionals
The proper disposal of Soterenol, an adrenergic beta-2 agonist used in research, is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment.[1] As an investigational compound, this compound waste must be managed as potentially hazardous pharmaceutical waste.[2] This guide provides a step-by-step procedure for its safe and compliant disposal.
I. Waste Characterization and Regulatory Framework
Due to its biological activity, all materials contaminated with this compound, including pure compound, solutions, and used labware, should be treated as hazardous chemical waste. The primary regulation governing the disposal of such research chemicals in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1] Your institution's Environmental Health and Safety (EHS) department will provide specific guidance based on federal, state, and local regulations.[3]
II. Step-by-Step Disposal Protocol
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to wear appropriate PPE. This includes, but is not limited to:
-
A laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
Step 2: Waste Segregation
Proper segregation is crucial to prevent accidental chemical reactions and ensure correct disposal.[4]
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated items like weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.[4]
-
Liquid Waste: All solutions containing this compound must be collected in a separate, compatible container for liquid hazardous waste. Do not mix different solvent waste streams unless approved by your institution's EHS department.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Step 3: Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear description of the contents (e.g., "Solid this compound Waste," "Aqueous Solution with this compound")
-
The date when waste was first added to the container.
Step 4: Secure Storage
Store waste containers in a designated, secure area within the laboratory. Ensure that incompatible waste types are stored separately to prevent dangerous reactions. Containers should be kept closed except when adding waste.
Step 5: Contacting Environmental Health and Safety (EHS)
Once a waste container is full or ready for disposal, you must contact your institution's EHS department.[3] They will provide instructions for the final pickup and disposal process. EHS professionals are trained to handle and transport hazardous waste in compliance with all regulations.[2]
Step 6: Incineration as the Final Disposal Method
The most common and recommended method for the final disposal of pharmaceutical waste is incineration by a licensed hazardous waste management facility.[2] This process ensures the complete destruction of the active chemical compounds.
Step 7: Record Keeping
Maintain accurate records of all hazardous waste generated and disposed of. This documentation is crucial for regulatory compliance and institutional safety audits.
III. Quantitative Data and Hazard Profile
| Parameter | Guideline | Citation |
| RCRA Classification | Any used or unused investigational medication should be evaluated for hazardous waste characteristics under RCRA guidelines. | [1][2] |
| Sewer Disposal | Prohibited. Flushing of pharmaceuticals down the drain can lead to environmental contamination as wastewater treatment plants may not effectively remove such compounds. | [5] |
| Solid Waste Generation | All materials that have come into contact with this compound should be considered contaminated and disposed of as hazardous solid waste. | |
| Liquid Waste Generation | All solutions containing this compound must be collected as hazardous liquid waste. | |
| PPE Requirements | Standard laboratory PPE, including a lab coat, gloves, and eye protection, is required when handling this compound and its waste. | |
| Incompatible Materials | Based on similar compounds, avoid strong oxidizing agents. Always consult the Safety Data Sheet (SDS) for specific incompatibility information. If an SDS for this compound is unavailable, consult with your EHS department. | [6] |
IV. Experimental Protocols Cited
This guidance is based on established best practices for the disposal of laboratory chemical and pharmaceutical waste. Specific experimental protocols for the disposal of this compound are not publicly available. Therefore, adherence to the procedural steps outlined above, in close consultation with your institution's EHS department, is essential.
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling Soterenol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Soterenol in a laboratory setting. The following procedural guidance is based on available data for this compound and related compounds and should be supplemented with a comprehensive, substance-specific Safety Data Sheet (SDS) when available.
Hazard Identification and Personal Protective Equipment
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, based on potential hazards.
| Potential Hazard | Required Personal Protective Equipment |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile), laboratory coat. For tasks with a higher risk of splashes, impervious clothing should be considered. |
| Eye Contact | Tightly fitting safety goggles or a face shield are mandatory to prevent contact with the eyes. |
| Inhalation | For procedures that may generate dust or aerosols, a NIOSH-approved respirator is recommended. All handling of powdered this compound should be performed in a well-ventilated area, preferably within a chemical fume hood. |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling the compound. |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log the compound into the chemical inventory system.
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.[1]
-
Short-term storage (days to weeks) is recommended at 0 - 4°C.[1]
-
Long-term storage (months to years) should be at -20°C.[1]
Weighing and Solution Preparation:
-
All weighing of powdered this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Use appropriate, clean tools (e.g., spatulas, weighing paper) to handle the powder.
-
When preparing solutions, slowly add the solvent to the solid to avoid splashing. This compound is soluble in DMSO.[1]
-
Ensure the container is securely capped before mixing.
Experimental Use:
-
Always wear the recommended personal protective equipment during experimental procedures involving this compound.
-
Handle all solutions containing this compound within a well-ventilated area or a chemical fume hood.
-
Avoid the generation of aerosols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
